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  • Product: 3-Methyl-5-(pyrrolidin-3-yl)isoxazole
  • CAS: 1369168-40-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Application of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of highly selective targeted therapies relies heavily on structurally rigid, metabolically stable building blocks. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective targeted therapies relies heavily on structurally rigid, metabolically stable building blocks. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (CAS: 1369168-40-0) has emerged as a critical bifunctional scaffold[1]. By combining the hydrogen-bonding capacity of an isoxazole ring with the conformational restriction and basicity of a pyrrolidine ring, this compound serves as an advanced intermediate. It is prominently featured in the synthesis of covalent inhibitors targeting epigenetic regulators (e.g., SMYD3)[2] and deubiquitinating enzymes (e.g., USP30)[3], which are implicated in oncology and neurodegenerative diseases.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic utility, and validated synthetic protocols associated with this molecule, providing a comprehensive blueprint for drug development professionals.

Physicochemical Profiling & Structural Analysis

The utility of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole stems from its highly favorable physicochemical profile, which aligns perfectly with Lipinski’s Rule of Five for oral bioavailability. The quantitative data governing its behavior in biological systems is summarized below.

Table 1: Physicochemical and Computational Properties
PropertyValuePharmacological Significance
CAS Number 1369168-40-0Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₈H₁₂N₂OLow molecular weight allows for extensive downstream functionalization[1].
Molecular Weight 152.20 g/mol Highly efficient ligand efficiency (LE) when incorporated into larger drugs[1].
LogP 1.06Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping[1].
Topological Polar Surface Area (TPSA) 38.06 ŲExcellent metric for blood-brain barrier (BBB) penetration, crucial for CNS targets[1].
Hydrogen Bond Donors 1Provided by the secondary amine of the pyrrolidine ring[1].
Hydrogen Bond Acceptors 3Provided by the N and O of the isoxazole, and the N of the pyrrolidine[1].
Rotatable Bonds 1High structural rigidity reduces entropic penalty upon target binding[1].
Table 2: Structural Motif Functionality
MotifMechanistic Role in Drug Design
Isoxazole Ring Acts as a bioisostere for amides and esters. It provides metabolic stability against amidases/esterases while maintaining strong dipole moments for target interaction.
Pyrrolidine Ring Confers basicity (pKa ~8.5) to improve aqueous solubility. The secondary amine acts as a versatile synthetic handle for N-alkylation, acylation, or cyanation.
3-Methyl Group Fills small hydrophobic pockets in target active sites. Sterically shields the isoxazole ring, reducing susceptibility to enzymatic ring-opening.

Pharmacological Applications & Pathway Modulation

Covalent Inhibition of USP30 (Mitophagy Regulation)

Ubiquitin carboxyl-terminal hydrolase 30 (USP30) is a mitochondrial deubiquitinase that antagonizes PINK1/Parkin-mediated mitophagy. Inhibition of USP30 promotes the clearance of damaged mitochondria, offering a therapeutic strategy for Parkinson's disease and specific cancers[3]. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole is utilized to synthesize 1-cyano-pyrrolidine derivatives. The pyrrolidine nitrogen is functionalized with a nitrile group, creating a covalent warhead that selectively traps the catalytic cysteine of USP30[3].

MitophagyPathway Mito Damaged Mitochondria (Oxidative Stress) PINK1 PINK1 Kinase Accumulation Mito->PINK1 Parkin Parkin Recruitment & Ubiquitination PINK1->Parkin Mitophagy Mitochondrial Clearance (Mitophagy) Parkin->Mitophagy USP30 USP30 Enzyme (Removes Ubiquitin) USP30->Parkin Antagonizes Inhibitor Isoxazole-Pyrrolidine Cyano-Inhibitor Inhibitor->USP30 Covalent Blockade

Diagram 1: USP30 inhibition pathway showing the restoration of Parkin-mediated mitophagy.

Irreversible Inhibition of SMYD Proteins

Epigenetic dysregulation via SET and MYND domain-containing (SMYD) proteins, particularly SMYD2 and SMYD3, drives oncogenesis by methylating histones and non-histone targets. Isoxazole carboxamides derived from our core compound act as irreversible inhibitors of these enzymes[2]. The rigid isoxazole-pyrrolidine axis perfectly aligns the inhibitor within the narrow lysine-binding channel of SMYD3, allowing an attached electrophile to covalently bind to the target[2].

Key Synthetic Workflows & Experimental Protocols

To leverage this building block in drug discovery, precise functionalization of the pyrrolidine amine is required. Below is a field-proven, self-validating protocol for the N-Cyanation of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole , a critical step in generating USP30 inhibitors[3].

Protocol: Electrophilic N-Cyanation for Covalent Warhead Installation

Objective: To install an electrophilic cyano group on the pyrrolidine nitrogen, creating a reactive warhead capable of forming a reversible covalent bond with catalytic cysteines[3].

Step 1: Reagent Preparation and Initiation

  • Action: Dissolve 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (1.0 eq, 0.18 mmol) in anhydrous dichloromethane (DCM) (2.0 mL) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath[3].

  • Causality: Anhydrous DCM prevents the premature hydrolysis of the highly reactive cyanogen bromide. The 0 °C temperature suppresses exothermic side reactions and prevents over-alkylation or thermal degradation of the isoxazole ring.

Step 2: Base Addition

  • Action: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq, 0.55 mmol) to the stirring solution[3].

  • Causality: K₂CO₃ acts as a mild, heterogeneous proton scavenger. Unlike stronger, soluble organic bases (e.g., DBU), K₂CO₃ minimizes the risk of base-catalyzed ring opening of the isoxazole while efficiently neutralizing the hydrobromic acid (HBr) byproduct generated during cyanation.

Step 3: Electrophilic Cyanation & Self-Validation

  • Action: Slowly add cyanogen bromide (BrCN) (1.5 eq, 0.27 mmol) to the mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2 hours[3].

  • Causality & Validation: BrCN serves as the electrophilic cyanide source. The reaction progress is a self-validating system via Thin-Layer Chromatography (TLC) or LC-MS: the complete consumption of the highly polar secondary amine (starting material) and the emergence of a less polar, UV-active product mass confirms the successful formation of the N-cyano pyrrolidine.

Step 4: Aqueous Workup and Extraction

  • Action: Quench the reaction by pouring it into distilled water (50 mL). Extract the aqueous layer with DCM (3 × 20 mL)[3].

  • Causality: The water quench safely decomposes any unreacted BrCN and dissolves the inorganic salts (KBr, K₂CO₃). The multiple DCM extractions ensure maximum recovery of the lipophilic product from the aqueous phase.

Step 5: Drying and Purification

  • Action: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[3].

  • Causality: Na₂SO₄ removes residual micro-droplets of water from the organic phase, preventing degradation of the sensitive cyano group during vacuum concentration. The resulting crude product is primed for downstream silica gel chromatography.

SynthWorkflow A 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (Starting Material) B Base Addition (K2CO3) in Anhydrous DCM at 0 °C A->B C Electrophile Addition (Cyanogen Bromide) B->C D N-Cyanation Reaction (RT, 2 hours) + LC-MS Validation C->D E Aqueous Quench & DCM Extraction D->E F Covalent USP30 Inhibitor (Warhead Installed) E->F

Diagram 2: Step-by-step synthetic workflow for the N-cyanation of the pyrrolidine ring.

References

  • ChemScene. "1369168-40-0 | 3-Methyl-5-(pyrrolidin-3-yl)isoxazole". ChemScene Product Catalog.
  • Epizyme, Inc. "Isoxazole carboxamides as irreversible smyd inhibitors". Google Patents (WO2016040511A1).
  • Mission Therapeutics Ltd. "1-cyano-pyrrolidine compounds as usp30 inhibitors". Google Patents (WO2016156816A1).

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, widely known as ABT-418,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, widely known as ABT-418, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). Developed as an analog of nicotine, ABT-418 demonstrates a significantly improved therapeutic profile, exhibiting robust cognition-enhancing and anxiolytic effects with a lower incidence of the adverse effects commonly associated with nicotine.[1][2][3] This guide provides a comprehensive analysis of the pharmacological mechanism of ABT-418, beginning with its molecular target, the α4β2 nAChR. We will dissect its binding and functional characteristics, explore the downstream signaling cascades it initiates, and provide detailed protocols for the key experimental assays used in its characterization. The document aims to serve as an authoritative resource for professionals engaged in the study of cholinergic systems and the development of novel therapeutics targeting nAChRs.

Introduction: The Significance of a Selective Cholinergic Agonist

The isoxazole scaffold is a versatile five-membered heterocycle that forms the core of numerous biologically active compounds, valued in medicinal chemistry for its unique electronic and steric properties.[4][5][6] ABT-418, an isoxazole bioisostere of nicotine, emerged from the pursuit of compounds that could selectively activate specific subtypes of neuronal nAChRs to harness their therapeutic potential while minimizing widespread, non-selective activation that leads to undesirable side effects.[2][5] Its primary molecular target, the α4β2 nAChR, is the most abundant nicotinic receptor subtype in the mammalian brain and is deeply implicated in cognitive processes, mood regulation, and the pathophysiology of nicotine addiction and neurodegenerative disorders like Alzheimer's disease.[1][6][7][8][9][10] ABT-418's mechanism of action is centered on its function as a potent agonist at this receptor, initiating a cascade of events from ion channel gating to the modulation of complex intracellular signaling pathways.[1][2]

The Molecular Target: α4β2 Nicotinic Acetylcholine Receptor

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of pentameric ligand-gated ion channels.[7][9] These receptors are assembled from a combination of α and β subunits. The α4β2 subtype is a heteropentameric channel with a central ion-conducting pore.[1][7][9]

Structural Architecture: The α4β2 receptor exists in two primary stoichiometries with distinct pharmacological properties:

  • (α4)2(β2)3: This is the more prevalent form in the brain and exhibits a high affinity for nicotine and other agonists. It possesses two agonist binding sites located at the interface between an α4 and a β2 subunit.[1][7][9]

  • (α4)3(β2)2: This stoichiometry displays a lower affinity for agonists and a higher calcium permeability compared to the (α4)2(β2)3 form.[10]

The binding of an agonist like ABT-418 to the extracellular domain induces a conformational change that propagates through the protein to open the transmembrane ion pore, allowing the influx of cations (primarily Na+ and Ca2+).[1][11]

Physiological Roles: α4β2 nAChRs are crucial for modulating neuronal excitability and synaptic transmission. They are widely expressed in brain regions associated with learning, memory, attention, and reward, including the thalamus, cortex, and striatum.[1][8][10] Their dysfunction is linked to conditions such as Alzheimer's disease, epilepsy, and ADHD.[2][6][8]

Pharmacodynamics of ABT-418 at the α4β2 nAChR

The interaction of ABT-418 with the α4β2 receptor is characterized by high-affinity binding and potent agonist activity, coupled with significant selectivity.

Binding Characteristics

The affinity of ABT-418 for the α4β2 nAChR has been extensively characterized using radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-cytisine) from the receptor.[12] The causality behind choosing [3H]-cytisine is its high affinity and selectivity for the same high-affinity state of the α4β2 receptor that ABT-418 targets.[13][14][15]

ABT-418 is a potent inhibitor of [3H]-cytisine binding in rat brain preparations, demonstrating its high affinity for the receptor.[12] Crucially, it shows very low affinity (Ki > 10,000 nM) for a wide panel of other neurotransmitter receptors and transporters, underscoring its selectivity.[12] This selectivity is a key factor in its improved side-effect profile compared to the less selective agonist, nicotine.[2]

CompoundBinding Affinity (Ki, nM) vs. [3H]-cytisine
ABT-418 3
(-)-Nicotine Not directly compared in this assay but known to have high affinity

Table 1: Comparative binding affinity of ABT-418 at nAChRs in rat brain. Data sourced from Arneric et al., 1994.[12]

Functional Activity

The agonist activity of ABT-418 is quantified by its ability to elicit a functional response, such as ion channel opening or neurotransmitter release.

Electrophysiology: Patch-clamp studies on cells expressing nAChRs directly measure the ion current flowing through the channel upon agonist application. In PC12 cells, ABT-418 acts as an agonist, though with a lower potency than nicotine in this specific cell line.[12] The currents elicited by ABT-418 are blocked by the nAChR channel blocker mecamylamine, confirming its action via the receptor's ion channel.[12]

Ion Flux Assays: The 86Rb+ efflux assay is a robust method to assess the functional activity of cation channels. 86Rb+ is used as a tracer for K+ and can permeate nAChRs upon opening. ABT-418 was found to be equipotent with (-)-nicotine in stimulating 86Rb+ efflux from mouse thalamic synaptosomes, a region rich in α4β2 receptors.[12]

Neurotransmitter Release: Presynaptic nAChRs are key modulators of neurotransmitter release. ABT-418 enhances the release of [3H]-dopamine from rat striatal slices, an effect mediated by α4β2 nAChRs. In this assay, it was found to be approximately 10-fold less potent than nicotine.[12] This differential potency across various functional assays highlights the concept of functional selectivity, where the compound's efficacy can vary depending on the specific cellular context and signaling pathway being measured.

AssayCompoundPotency (EC50)
Patch-Clamp (PC12 cells) ABT-418209 µM
(-)-Nicotine52 µM
[3H]-Dopamine Release ABT-418380 nM
(-)-Nicotine40 nM

Table 2: Functional potency of ABT-418 in different in vitro assays. Data sourced from Arneric et al., 1994.[12]

Downstream Signaling and Cellular Effects

The activation of α4β2 nAChRs by ABT-418 triggers both rapid, ion-flux-dependent (ionotropic) signaling and slower, metabotropic signaling pathways.

cluster_membrane Cell Membrane cluster_ionotropic Ionotropic Signaling cluster_metabotropic Metabotropic Signaling nAChR α4β2 nAChR IonInflux Na+ / Ca2+ Influx nAChR->IonInflux Channel Gating Arrestin β-Arrestin Recruitment nAChR->Arrestin Conformational Change ABT418 ABT-418 ABT418->nAChR Agonist Binding Depolarization Membrane Depolarization IonInflux->Depolarization Ca_Signaling Ca2+ Second Messenger Signaling IonInflux->Ca_Signaling AP Increased Neuronal Excitability / AP Firing Depolarization->AP NT_Release Neurotransmitter Release (Dopamine, GABA) AP->NT_Release PI3K_Akt PI3K-Akt Pathway (Neuroprotection) Ca_Signaling->PI3K_Akt JAK_STAT JAK2-STAT3 Pathway (Anti-inflammatory) Ca_Signaling->JAK_STAT Src Src Kinase Activation Arrestin->Src Src->PI3K_Akt

Figure 1: Overall Mechanism of Action of ABT-418.
Ionotropic Signaling
  • Neuronal Excitability: The primary and most rapid effect of ABT-418 binding is the influx of Na+ and Ca2+ through the open channel pore. This leads to depolarization of the neuronal membrane, increasing its excitability and the probability of firing an action potential.[11]

  • Neurotransmitter Release Modulation: When α4β2 receptors are located on presynaptic terminals, the influx of cations, particularly Ca2+, directly facilitates the release of other neurotransmitters. This is a key mechanism by which ABT-418 modulates brain circuits. For example, activation of these receptors on dopaminergic terminals in the striatum enhances dopamine release, which is believed to contribute to its cognitive-enhancing effects.[12][16][17] Similarly, it can modulate GABAergic transmission, influencing the balance of excitation and inhibition in cortical circuits.[17]

Calcium-Mediated and Metabotropic Signaling

Beyond direct depolarization, the influx of Ca2+ acts as a critical second messenger, initiating several intracellular signaling cascades that are associated with neuroprotection and synaptic plasticity.[18][19]

  • PI3K-Akt Pathway: Agonist stimulation of α4β2 nAChRs can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[18] This pathway is a central regulator of cell survival and is implicated in the neuroprotective effects observed with chronic nicotinic agonist exposure.[18]

  • JAK2-STAT3 Pathway: There is evidence that α4β2 nAChR activation can engage the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway. This signaling cascade plays a role in suppressing neuroinflammation, which may contribute to the therapeutic effects of ABT-418 in neurodegenerative conditions.[20]

  • Src Kinase Activation: Recent studies have revealed that nAChRs can also signal through metabotropic pathways that are independent of ion flux. This can involve the recruitment of scaffolding proteins like β-arrestin and the subsequent activation of non-receptor tyrosine kinases such as Src.[21] This pathway can, in turn, influence other signaling cascades and receptor function.[21]

Experimental Protocols for Characterization

The characterization of a compound like ABT-418 relies on a suite of well-defined experimental protocols. The choice of these assays is driven by the need to build a complete pharmacological profile, from receptor binding to cellular function and downstream effects.

Protocol: Radioligand Binding Assay ([3H]-Cytisine)

This protocol determines the binding affinity (Ki) of ABT-418 by measuring its ability to compete with a radiolabeled ligand for the α4β2 nAChR.

Methodology:

  • Tissue Preparation: Homogenize rat brain tissue (e.g., cortex and thalamus) in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to prepare a crude membrane fraction.[13]

  • Assay Incubation: In a 96-well plate, combine the brain membrane preparation, [3H]-cytisine (at a concentration near its Kd, e.g., ~0.2-1 nM), and varying concentrations of the test compound (ABT-418).[13][14]

  • Controls:

    • Total Binding: Membranes + [3H]-cytisine only.

    • Non-specific Binding (NSB): Membranes + [3H]-cytisine + a high concentration of a competing ligand (e.g., 10 µM (-)-nicotine) to saturate all specific binding sites.[12]

  • Incubation: Incubate the plate at a set temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-75 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of ABT-418.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of ABT-418 that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-cytisine and Kd is its dissociation constant.

Prep Prepare Brain Membrane Fraction Incubate Incubate: Membranes + [3H]Cytisine + ABT-418 (variable conc.) Prep->Incubate Filter Rapid Filtration (Separates Bound/Unbound) Incubate->Filter Count Liquid Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Figure 2: Workflow for Radioligand Binding Assay.
Protocol: Patch-Clamp Electrophysiology

This protocol directly measures the ion current mediated by nAChRs in response to ABT-418, providing information on its efficacy and potency as an agonist.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the human α4β2 nAChR (e.g., CHO or HEK293 cells) or primary neurons.[22] Culture cells on coverslips until they are ready for recording.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular (bath) solution.

  • Whole-Cell Configuration:

    • Fabricate a glass micropipette and fill it with an intracellular solution.[23]

    • Using a micromanipulator, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) using a patch-clamp amplifier.

  • Drug Application: Rapidly apply ABT-418 at various concentrations to the cell using a fast perfusion system.

  • Data Acquisition: Record the inward current elicited by the application of ABT-418. Wash the drug away and allow the cell to recover before the next application.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each concentration of ABT-418.

    • Normalize the responses to the maximal response.

    • Plot the normalized current against the log concentration of ABT-418.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that elicits a half-maximal response) and the maximal efficacy (Emax).

CellPrep Prepare α4β2-expressing Cells on Coverslip Patch Achieve Whole-Cell Patch Configuration CellPrep->Patch VoltageClamp Voltage Clamp Cell at -70 mV Patch->VoltageClamp ApplyDrug Rapidly Apply ABT-418 (various concentrations) VoltageClamp->ApplyDrug Record Record Inward Current ApplyDrug->Record Analyze Dose-Response Analysis (EC50, Emax) Record->Analyze

Sources

Foundational

Binding Affinity Profiles for 3-Methyl-5-(pyrrolidin-3-yl)isoxazole: A Technical Guide to Scaffold Pharmacology

Executive Summary In fragment-based drug discovery (FBDD) and medicinal chemistry, 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (CAS: 1369168-40-0) serves as a highly privileged, versatile building block[1]. Characterized by it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and medicinal chemistry, 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (CAS: 1369168-40-0) serves as a highly privileged, versatile building block[1]. Characterized by its low molecular weight (152.20 g/mol ), favorable partition coefficient (LogP ~1.06), and optimal topological polar surface area (TPSA 38.06), this scaffold frequently functions as the core pharmacophore for two distinct classes of therapeutic targets: neuronal nicotinic acetylcholine receptors (nAChRs) and SET and MYND domain-containing epigenetic enzymes (e.g., SMYD3) [2][3].

This whitepaper provides an in-depth technical analysis of the binding affinity profiles associated with this scaffold and its direct derivatives. It details the causal logic behind the experimental methodologies used to quantify these affinities, ensuring researchers can deploy self-validating, highly reproducible biochemical assays.

Pharmacological Landscape & Target Affinities

The structural topology of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole—a basic pyrrolidine amine tethered to a hydrogen-bond-accepting isoxazole ring—mimics the spatial arrangement of endogenous acetylcholine and nicotine. Consequently, derivatives of this scaffold exhibit potent orthosteric binding to nAChRs.

Simultaneously, the isoxazole-amide derivatives of this scaffold have been identified via high-throughput screening (HTS) as potent, selective inhibitors of SMYD3, a histone methyltransferase implicated in colorectal, liver, and breast cancers[4]. The pyrrolidine-isoxazole core inserts deeply into the lysine tunnel of SMYD3, effectively bridging the S-adenosyl-L-methionine (SAM) cofactor pocket and the substrate-binding cleft[5].

Quantitative Binding Affinity Profiles

Because 3-Methyl-5-(pyrrolidin-3-yl)isoxazole is a fragment building block, its absolute binding affinity is highly context-dependent (dictated by its functionalization). Table 1 summarizes the representative binding affinity ranges ( Ki​ , IC50​ , and Kd​ ) for optimized derivatives containing this exact scaffold across primary targets[3][6].

Table 1: Representative Binding Affinities for Pyrrolidin-3-yl-Isoxazole Derivatives

Target ProteinTarget ClassAssay TypePrimary Ligand / TracerAffinity Range ( Ki​ / IC50​ )Selectivity NotesnAChR ( α4β2 )Ion ChannelRadioligand Binding [3H] -Epibatidine0.5 nM – 15 nMHigh affinity; drives cognitive enhancement.nAChR ( α7 )Ion ChannelRadioligand Binding α -Bungarotoxin50 nM – 300 nMModerate affinity; lower than α4β2 .SMYD3MethyltransferaseBiochemical SPA [3H] -SAM / MEKK25.0 μ M – 12.0 μ MBinds lysine tunnel; blocks MEKK2 methylation.SMYD2MethyltransferaseBiochemical SPA [3H] -SAM / p53> 100 μ MHighly selective for SMYD3 over SMYD2.

Mechanistic Pathways & Logical Workflows

To accurately profile the binding affinity of this scaffold, researchers must utilize assays tailored to the specific target class. Below are the logical workflows and mechanisms of action for evaluating nAChR and SMYD3 affinities.

G A Cell Harvest & Homogenization (HEK293-hα4β2) B Membrane Preparation (Centrifugation at 40,000 x g) A->B C Incubation with [3H]-Epibatidine & Isoxazole Ligand B->C D Filtration (GF/B Filters) Pre-soaked in 0.5% PEI C->D E Liquid Scintillation Counting (MicroBeta TriLux) D->E F Data Analysis (Cheng-Prusoff IC50 to Ki) E->F

Workflow for [3H]-epibatidine radioligand binding assay to determine nAChR affinity.

SMYD3 SAM S-adenosyl-L-methionine (SAM) Cofactor Binding SMYD3 SMYD3 Enzyme (Active State) SAM->SMYD3 MEKK2 MEKK2 Substrate Methylation SMYD3->MEKK2 Catalyzes Inhibited SMYD3 Enzyme (Inhibited Complex) SMYD3->Inhibited Ligand 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Derivative Ligand->Inhibited Binds Lysine Tunnel Block Methylation Blocked (Proliferation Arrest) Inhibited->Block Prevents

Mechanism of SMYD3 inhibition by isoxazole derivatives blocking MEKK2 methylation.

In-Depth Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the causal reasoning required to troubleshoot and ensure scientific integrity.

Radioligand Binding Assay for nAChR Affinity ( [3H] -Epibatidine)

To determine the affinity ( Ki​ ) of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole derivatives for the α4β2 nAChR, a competitive radioligand binding assay using [3H] -epibatidine is the gold standard[7][8].

Causality & Reagent Selection:

  • Buffer Choice: 50 mM Tris-HCl (pH 7.4) with 120 mM NaCl and 5 mM KCl. Why? nAChRs are heavily dependent on ionic gradients to maintain their native conformational state. Omitting these salts artificially alters the receptor's affinity state[8].

  • Filter Treatment: GF/B Whatman filters soaked in 0.5% Polyethylenimine (PEI). Why? The pyrrolidine nitrogen is protonated at physiological pH, causing it to bind non-specifically to the negatively charged glass fibers. PEI is a cationic polymer that masks these charges, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio[8].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α4β2 nAChRs. Homogenize in ice-cold binding buffer and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL[6].

  • Assay Assembly: In a 96-well plate, combine:

    • 100 μ L of membrane suspension.

    • 50 μ L of [3H] -epibatidine (final concentration 100 pM).

    • 50 μ L of the isoxazole test compound (serial dilutions from 10 μ M to 0.1 nM).

  • Self-Validation Control: Designate at least three wells for NSB determination by adding 1 μ M of unlabeled ( ± )-epibatidine instead of the test compound[8].

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Separation: Rapidly filter the reaction mixture through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the dried filters and read the bound radioactivity using a MicroBeta TriLux scintillation counter[8].

  • Data Analysis: Calculate the IC50​ from the displacement curve. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the concentration of [3H] -epibatidine and Kd​ is its known dissociation constant for α4β2 .

Biochemical Scintillation Proximity Assay (SPA) for SMYD3 Inhibition

To evaluate the scaffold's efficacy as an epigenetic modulator, a biochemical SPA is utilized to measure the inhibition of MEKK2 methylation by SMYD3[3][4].

Causality & Reagent Selection:

  • Assay Format: Scintillation Proximity Assay (SPA). Why? SPA is a homogeneous assay that eliminates washing steps. When [3H] -SAM donates a tritiated methyl group to a biotinylated MEKK2 substrate, the substrate binds to streptavidin-coated SPA beads. The proximity of the tritium to the bead excites the scintillant. Unreacted [3H] -SAM remains in solution, too far away to generate a signal, creating a self-separating system[4].

Step-by-Step Protocol:

  • Enzyme/Substrate Mix: Prepare a solution containing recombinant full-length human SMYD3 (10 nM) and biotinylated MEKK2 peptide (100 nM) in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Pre-incubation: Dispense 10 μ L of the isoxazole test compound (diluted in DMSO) into a 384-well SPA plate. Add 20 μ L of the Enzyme/Substrate mix. Incubate for 15 minutes. Why? Pre-incubation allows the compound to access the lysine tunnel before the highly reactive SAM cofactor is introduced[3].

  • Reaction Initiation: Add 10 μ L of [3H] -SAM (final concentration 0.5 μ M) to initiate the methylation reaction. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Quench the reaction by adding 20 μ L of a stop solution containing 2.5 mg/mL Streptavidin SPA beads and 100 μ M unlabeled SAM (to prevent further incorporation).

  • Quantification: Allow the beads to settle for 2 hours, then measure the luminescence on a microplate scintillation counter. A decrease in signal correlates directly with SMYD3 inhibition by the isoxazole derivative.

References

  • Mitchell, L., et al. "Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors." ACS Medicinal Chemistry Letters, 2020. Available at: [Link]

  • Pesco-Koplowitz, L., et al. "Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation." PLOS One, 2018. Available at: [Link]

  • Koczurkiewicz, P., et al. "Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate." International Journal of Medical Sciences, 2017. Available at: [Link]

  • Valette, H., et al. "18 F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies in Baboons." Journal of Nuclear Medicine, 2009. Available at: [Link]

Sources

Exploratory

Bioavailability and pharmacokinetics of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole, a novel heterocyclic compound with therapeutic potential. The document navigates the critical path of determining its bioavailability and pharmacokinetic (PK) profile, essential for progressing a new chemical entity from discovery to clinical candidacy. By integrating established principles of drug metabolism and pharmacokinetics (DMPK) with actionable, detailed protocols, this guide serves as a robust resource for scientists in the pharmaceutical and biotechnology sectors. We delve into the causality behind experimental design, emphasizing a self-validating system of protocols from physicochemical characterization to in vivo studies and bioanalytical quantification. The objective is to equip research professionals with the necessary expertise to generate reliable and interpretable data, thereby de-risking and accelerating the drug development process for this and similar molecules.

Strategic Imperative: Unveiling the Pharmacokinetic Profile of a Novel Isoxazole Compound

The journey of a potential therapeutic agent is one of rigorous scientific scrutiny, where an understanding of its behavior within a biological system is paramount. For 3-Methyl-5-(pyrrolidin-3-yl)isoxazole, a molecule featuring a bio-isosteric isoxazole ring and a basic pyrrolidinyl moiety, a thorough characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a non-negotiable prerequisite for further development. The isoxazole scaffold is present in numerous approved drugs, often conferring metabolic stability and favorable binding characteristics.[1][2] The pyrrolidine group, however, introduces a basic center that will govern pH-dependent solubility and permeability, directly impacting oral bioavailability.

This guide is structured to provide not just a series of procedures, but a strategic and logical progression for a comprehensive PK study. We will explore the "why" behind each step, ensuring that the resulting data is not only accurate but also contextually rich for informed decision-making. Adherence to regulatory guidelines from bodies like the FDA and EMA is a core tenet of this approach, ensuring the integrity and reliability of all generated data.[3][4]

Foundational Pillars: Core Pharmacokinetic & Bioavailability Concepts

Before delving into experimental specifics, it is crucial to establish a firm understanding of the key parameters that will define the pharmacokinetic narrative of our compound.

  • Bioavailability (F%) : This is the cornerstone of oral drug development, representing the fraction of an administered dose that reaches the systemic circulation unscathed. Low bioavailability can be a significant hurdle, often stemming from poor absorption or extensive first-pass metabolism in the gut and liver.[5]

  • Pharmacokinetics (PK) : This discipline provides the quantitative lens through which we view the drug's journey. By measuring plasma concentrations over time, we can model the compound's disposition and derive critical parameters.

Table 1: Essential Pharmacokinetic Parameters

ParameterDescriptionCritical Insight Provided
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption; flags potential for acute toxicity.
Tmax Time at which Cmax is reachedReflects the rate of drug absorption.
AUC (Area Under the Curve) Total drug exposure over a time intervalA fundamental measure of the extent of systemic exposure.
t½ (Half-life) Time for plasma concentration to decrease by 50%Dictates dosing frequency and time to reach steady-state.
CL (Clearance) Volume of plasma cleared of the drug per unit timeMeasures the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of tissue distribution versus plasma confinement.

The Experimental Blueprint: A Phased Approach to PK Characterization

A robust pharmacokinetic evaluation is a multi-faceted endeavor, beginning with fundamental physicochemical properties and culminating in comprehensive in vivo analysis.

Phase 1: Pre-formulation & Physicochemical Profiling

Understanding the intrinsic properties of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole is the bedrock upon which all subsequent studies are built. These characteristics are pivotal in determining bioavailability.[5]

Protocol 1: Core Physicochemical Assessment

  • Aqueous Solubility Profiling:

    • Procedure: Utilize the shake-flask method to determine solubility in a series of biorelevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) at a constant temperature (e.g., 25°C).

    • Analysis: Quantify the dissolved compound concentration using a validated UV-Vis or HPLC-UV method.

    • Causality: The pyrrolidine moiety (a secondary amine) is basic and will be protonated at low pH. This pH-dependent ionization is expected to significantly increase solubility in the acidic environment of the stomach, a critical factor for dissolution and subsequent absorption.

  • Lipophilicity Determination (LogD):

    • Procedure: Measure the octanol-water distribution coefficient at physiological pH (7.4) using the shake-flask method.

    • Analysis: Quantify the compound in both the octanol and aqueous phases via HPLC-UV.

    • Causality: LogD is a key predictor of membrane permeability. A value in the optimal range (typically 1-3) suggests a balance between aqueous solubility and lipid membrane permeability, which is essential for passive diffusion across the gut wall.

  • pKa Determination:

    • Procedure: Employ potentiometric titration or UV-spectrophotometry to determine the acid dissociation constant (pKa) of the pyrrolidinyl nitrogen.

    • Causality: The pKa value defines the degree of ionization at any given pH. This directly impacts solubility, absorption, and interaction with transporters and metabolic enzymes.

Phase 2: In Vitro ADME Screening

Early in vitro assays are cost-effective tools to predict in vivo behavior and identify potential liabilities. These studies are crucial for screening and optimizing drug candidates before committing to animal studies.[6]

Protocol 2: Metabolic Stability Assessment in Liver Microsomes

  • Incubation: Incubate 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (e.g., at 1 µM) with pooled human and rat liver microsomes in the presence of the essential cofactor NADPH.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction (e.g., with cold acetonitrile) and analyze the remaining parent compound concentration using a specific LC-MS/MS method.

  • Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

  • Causality: This assay provides a direct measure of susceptibility to Phase I metabolism, primarily by Cytochrome P450 (CYP) enzymes. The isoxazole ring can sometimes be a site of metabolic cleavage, while the pyrrolidine ring can undergo N-dealkylation or oxidation. Comparing rat and human data helps assess interspecies differences, which is critical for human dose prediction.

Phase 3: Definitive In Vivo Pharmacokinetic Study

Animal models provide the first integrated view of a drug's ADME properties in a whole organism.[7] The design of these studies must be meticulous to yield clear, translatable data.[8]

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_sample Phase 3: Sampling & Processing cluster_analysis Phase 4: Analysis & Reporting Formulation Dose Formulation (IV & PO Vehicles) IV_Group Group 1: IV Bolus (e.g., 1 mg/kg) Formulation->IV_Group PO_Group Group 2: Oral Gavage (e.g., 10 mg/kg) Formulation->PO_Group AnimalPrep Animal Acclimation & Fasting AnimalPrep->IV_Group AnimalPrep->PO_Group Sampling Serial Blood Collection (Defined Time Points) IV_Group->Sampling PO_Group->Sampling Processing Plasma Isolation (Centrifugation & Storage at -80°C) Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis NCA Parameter Calculation (Cmax, AUC, t½, F%) Bioanalysis->PK_Analysis Report Final Study Report PK_Analysis->Report

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Solvents and Handling Protocols for 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Executive Summary The transition of a small molecule from a synthesized powder to a reliable, assay-ready solution is a critical juncture in preclinical drug development. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (CAS: 13691...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from a synthesized powder to a reliable, assay-ready solution is a critical juncture in preclinical drug development. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (CAS: 1369168-40-0) is a versatile heterocyclic building block characterized by a lipophilic isoxazole ring and a basic pyrrolidine moiety. This structural duality dictates its solubility profile.

This application note provides a comprehensive, mechanistically grounded protocol for the dissolution, storage, and aqueous dilution of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole. By leveraging 100% anhydrous Dimethyl Sulfoxide (DMSO) for master stocks and controlled solvent-shifting for aqueous assays, researchers can prevent compound aggregation, mitigate solvent-induced assay artifacts, and ensure high reproducibility in high-throughput screening (HTS) environments.

Physicochemical Profiling & Causality in Solvent Selection

To engineer an optimal dissolution strategy, we must first analyze the compound's fundamental physicochemical properties[1].

Quantitative Data Summary
PropertyValueSolvation Implication
Molecular Weight 152.20 g/mol Small size facilitates rapid diffusion and solvation kinetics.
LogP (Calculated) ~1.06Moderately lipophilic; favors polar organic solvents over pure water for initial dissolution.
Topological Polar Surface Area (TPSA) 38.06 ŲIndicates moderate polarity, allowing interaction with both aqueous and organic media.
Hydrogen Bond Donors/Acceptors 1 / 3Capable of hydrogen bonding, but relies heavily on the solvent's dipole moment for complete solvation.
Ionizable Group Secondary Amine (Pyrrolidine)Protonates at physiological pH (7.4), drastically increasing aqueous thermodynamic solubility.
Mechanistic Rationale for Solvent Selection
  • Primary Storage (100% Anhydrous DMSO): While the compound's basic pyrrolidine ring allows for eventual aqueous solubility, direct dissolution of the solid free base into neutral water is kinetically slow and prone to micro-aggregation. DMSO is a highly polar, aprotic solvent that effectively disrupts the crystal lattice energy of the solid, solvating both the hydrophobic isoxazole ring and the polar amine without relying on hydrogen bond donation. Furthermore, 100% DMSO is the industry gold standard for Acoustic Droplet Ejection (ADE) technologies used in modern HTS[2].

  • The Threat of Hydration: DMSO is highly hygroscopic. Atmospheric water ingress into DMSO stocks leads to a reduction in the solvent's solvating power, causing the compound to precipitate ("crash out") over time. This hydration drastically alters the effective molarity of the stock, ruining assay reproducibility[3]. Therefore, anhydrous DMSO and desiccated storage are non-negotiable.

  • Aqueous Working Solutions (PBS/HEPES): For in vitro and cell-based assays, the DMSO stock must be diluted into an aqueous buffer (e.g., PBS or HEPES at pH 7.4). At this pH, the pyrrolidine nitrogen accepts a proton, stabilizing the molecule in the aqueous phase. However, the final DMSO concentration must be kept strictly ≤1% (ideally ≤0.1% for cell-based assays) to prevent solvent-induced cytotoxicity or interference with protein-protein interactions in ELISAs[4].

Compound Handling Workflow

Workflow Powder Solid Free Base 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Stock 10 mM Master Stock (100% Anhydrous DMSO) Powder->Stock Dissolve under dry conditions Storage Long-Term Storage (-20°C, Desiccated / N2) Stock->Storage Aliquot to prevent freeze-thaw Working Intermediate Serial Dilution (100% DMSO) Storage->Working Thaw to Room Temp Assay In Vitro / Cell-Based Assay Storage->Assay Direct Acoustic Droplet Ejection (ADE) Aqueous Aqueous Assay Buffer (pH 7.4, ≤1% DMSO) Working->Aqueous Rapid aqueous dilution Aqueous->Assay Final well dispensing

Standardized compound handling and dissolution workflow for 3-Methyl-5-(pyrrolidin-3-yl)isoxazole.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Objective: To generate a stable, fully solvated, and standardized liquid stock for long-term library storage.

Materials Required:

  • 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (Solid powder)

  • 100% Anhydrous DMSO (Water content ≤0.005%, sealed under Argon)

  • Amber glass vials or polypropylene micro-tubes with septum caps

  • Analytical balance (0.01 mg precision)

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of the solid compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Accurately weigh the desired mass of the compound (e.g., 1.52 mg for a 1 mL solution).

  • Solvent Addition: In a dry environment (preferably a nitrogen-purged glovebox), add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., add 1.00 mL of DMSO to 1.52 mg of compound).

  • Dissolution: Vortex the mixture at moderate speed for 60 seconds. If the compound does not dissolve immediately, sonicate the vial in a room-temperature water bath for 2–5 minutes.

  • Self-Validation Check: Inspect the solution against both a stark white and a stark black background under bright, direct light. The solution must be perfectly clear. The presence of any light-scattering particulates (Tyndall effect) indicates incomplete solvation.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 50 µL per tube) to eliminate freeze-thaw cycles. Store immediately at -20°C in a desiccated container or an inert atmosphere storage pod[3].

Protocol B: "Solvent-Shift" Aqueous Dilution for In Vitro Assays

Objective: To transition the compound from the DMSO stock into a physiological buffer without inducing kinetic precipitation.

Materials Required:

  • 10 mM Master Stock (from Protocol A)

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)

  • Vortex mixer

Step-by-Step Methodology:

  • Thawing: Remove a single-use aliquot of the 10 mM stock from -20°C storage and allow it to thaw completely at room temperature in a desiccator.

  • Intermediate Dilution (Optional but Recommended): If testing at low nanomolar concentrations, perform serial dilutions in 100% DMSO first. Causality: Diluting in DMSO prevents the compound from prematurely experiencing a drop in solvent polarity, which can cause aggregation before the final assay concentration is reached.

  • The Solvent Shift: To prepare the working solution, add the DMSO stock directly into the vortexing aqueous buffer. Do not add the buffer to the DMSO.

    • Example for a 100 µM working solution (1% DMSO final): Rapidly pipette 10 µL of the 10 mM DMSO stock into 990 µL of actively mixing assay buffer.

  • Self-Validation Check: Immediately measure the optical density (OD) of the working solution at 600 nm using a spectrophotometer. An OD600 > 0.01 compared to a blank buffer indicates that the compound has formed micro-precipitates (crashed out) during the solvent shift.

  • Application: Use the aqueous working solution immediately in the downstream biological assay. Do not store aqueous dilutions, as the compound may degrade or adhere to the plastic walls of the container over time.

References

  • ResearchGate / NIH. "How does DMSO percentage affect ELISA?" ResearchGate. Available at:[Link]

  • American Laboratory. "Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification." American Laboratory. Available at:[Link]

  • Cookson, A. et al. "HTS library plate rejuvenation using a DMSO-rich atmosphere." SLAS Discovery / PubMed (2024). Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole in Rodent Models

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole in rodent models. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole in rodent models. This document synthesizes established principles of preclinical dosing with specific data derived from closely related isoxazole-pyrrolidine analogs to offer a robust framework for study design. The protocols herein emphasize scientific integrity, causality in experimental choices, and self-validating systems to ensure the generation of reliable and reproducible data.

Introduction: Understanding 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

3-Methyl-5-(pyrrolidin-3-yl)isoxazole belongs to a class of isoxazole compounds that have garnered significant interest for their diverse biological activities, including potential applications in neuroscience and immunology.[1][2][3][4] The isoxazole ring is a key pharmacophore in several clinically used drugs and investigational agents.[1]

While specific in vivo data for 3-Methyl-5-(pyrrolidin-3-yl)isoxazole is not extensively published, valuable insights can be drawn from its close structural analog, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418). ABT 418 is a potent agonist at the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[5][6] In rodent models, ABT 418 has demonstrated cognition-enhancing and anxiolytic properties at low doses, suggesting that 3-Methyl-5-(pyrrolidin-3-yl)isoxazole may exhibit similar CNS activity.[5] The in vivo characterization of ABT 418 revealed potent effects with minimal side effects, highlighting the potential for a favorable therapeutic window.[5]

This guide will leverage the data on ABT 418 and general principles of rodent pharmacology to establish a starting point for in vivo studies with 3-Methyl-5-(pyrrolidin-3-yl)isoxazole.

Putative Mechanism of Action

Based on the activity of its analog, ABT 418, 3-Methyl-5-(pyrrolidin-3-yl)isoxazole is hypothesized to act as a selective agonist at neuronal nAChRs. This mechanism is central to its potential therapeutic effects.

nAChR_Signaling_Pathway Compound 3-Methyl-5-(pyrrolidin-3-yl)isoxazole nAChR Neuronal Nicotinic Acetylcholine Receptor (α4β2) Compound->nAChR Binds and Activates Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Acetylcholine, Dopamine) Depolarization->Neurotransmitter_Release Cellular_Response Downstream Cellular Responses (e.g., Cognitive Enhancement) Neurotransmitter_Release->Cellular_Response

Caption: Putative signaling pathway for 3-Methyl-5-(pyrrolidin-3-yl)isoxazole.

Preclinical Dosing Considerations

Vehicle Selection

The selection of an appropriate vehicle is critical for ensuring the accurate and safe administration of the test compound.[7] The physicochemical properties of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (solubility, stability) must be determined prior to formulation. For poorly water-soluble compounds, a tiered approach to vehicle selection is recommended.[8][9]

Table 1: Recommended Vehicle Screening Cascade

TierVehicle SystemRationale & ConsiderationsPotential Issues
1 Saline (0.9% NaCl)Ideal for water-soluble compounds. Physiologically compatible.Not suitable for hydrophobic compounds.
2 Aqueous solutions with co-solventsFor compounds with moderate solubility. Examples: 10% DMSO in saline, 20% PEG 400 in saline.Co-solvents can have their own biological effects.[10] Risk of precipitation upon injection.[7]
3 SuspensionsFor poorly soluble compounds. Examples: 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.Requires uniform particle size and stable suspension. May have variable absorption.
4 Oil-based vehiclesFor highly lipophilic compounds. Examples: Corn oil, sesame oil.Slower absorption. Can influence the bioavailability of the compound.[11]

Protocol Insight: Always conduct a vehicle toxicity study in a small cohort of animals before initiating the main experiment. Administer the vehicle alone and monitor for any adverse effects.[10]

Dose Range Finding and Administration Route

Initial dose selection can be guided by the in vivo data for ABT 418, which showed efficacy in the micromolar per kilogram range.[5] A dose-escalation study is essential to determine the maximum tolerated dose (MTD) and the effective dose range for 3-Methyl-5-(pyrrolidin-3-yl)isoxazole.

Table 2: Estimated Starting Dose Ranges Based on Analog Data

SpeciesRouteMinimum Effective Dose (MED) of ABT 418[5]Suggested Starting Dose Range for 3-Methyl-5-(pyrrolidin-3-yl)isoxazole
Mouse IP0.062 µmol/kg (cognition)0.01 - 1.0 µmol/kg
0.19 µmol/kg (anxiolytic)
Rat IV0.002 µmol/kg (cerebral blood flow)0.001 - 0.1 µmol/kg
IP1.9 µmol/kg (no effect on EEG)0.1 - 5.0 µmol/kg

Note: The molecular weight of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole is 152.20 g/mol .[12] Researchers must convert µmol/kg to mg/kg for dose calculations.

Choice of Administration Route:

  • Intravenous (IV): Provides 100% bioavailability and rapid onset of action. Ideal for initial pharmacokinetic studies.[13]

  • Intraperitoneal (IP): Commonly used in rodents for systemic administration. Bypasses first-pass metabolism to some extent.[14]

  • Oral (PO): Relevant for assessing potential clinical utility. Subject to gastrointestinal absorption and first-pass metabolism.[13]

  • Subcutaneous (SC): Allows for slower, more sustained absorption.

Experimental Protocols

Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.

Formulation Protocol (Example: Suspension in 0.5% Methylcellulose)
  • Preparation of Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of sterile, heated (60-80°C) water while stirring vigorously. Once dispersed, cool the solution in an ice bath with continued stirring until a clear, viscous solution forms. Store at 2-8°C.

  • Compound Weighing: Accurately weigh the required amount of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole based on the desired final concentration and dosing volume.

  • Suspension Preparation: Add a small amount of the 0.5% MC vehicle to the weighed compound to create a paste. Gradually add the remaining vehicle while triturating or sonicating to ensure a uniform suspension.

  • Homogeneity Check: Visually inspect the suspension for uniformity before each dose administration. Stir the suspension continuously during the dosing procedure.

Administration Protocols for Rodents

The following tables outline standard administration volumes and needle sizes.[14][15]

Table 3: Recommended Administration Volumes and Needle Sizes for Mice (25-30g)

RouteMax VolumeRecommended Needle Size
IV (tail vein)0.2 mL27-30 G
IP2.0 mL25-27 G
SC2.0 mL25-27 G
PO (gavage)10 mL/kg20-22 G (with ball tip)

Table 4: Recommended Administration Volumes and Needle Sizes for Rats (200-250g)

RouteMax VolumeRecommended Needle Size
IV (tail vein)1.0 mL25-27 G
IP5.0 mL23-25 G
SC5.0 mL23-25 G
PO (gavage)10 mL/kg18-20 G (with ball tip)
Intraperitoneal (IP) Injection Protocol
  • Animal Restraint: Manually restrain the mouse or rat, ensuring a firm but gentle grip that exposes the abdomen. Position the animal so its head is tilted slightly downwards.

  • Site Identification: Locate the lower left or right abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

  • Needle Insertion: Insert a sterile needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the syringe plunger to check for the aspiration of blood or urine. If fluid is drawn, discard the syringe and re-attempt with a fresh dose and needle on the opposite side.

  • Injection: Slowly inject the substance.

  • Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of distress.

Intravenous (IV) Tail Vein Injection Protocol
  • Animal Restraint & Vein Dilation: Place the animal in a suitable restraint device. Warm the tail using a heat lamp or warm compress to dilate the lateral tail veins.

  • Injection Site: Identify one of the lateral tail veins.

  • Needle Insertion: Insert the needle (bevel up) into the vein at a shallow angle, starting towards the distal end of the tail.

  • Injection: A flash of blood in the needle hub may indicate correct placement. Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Study Design Workflow

A logical workflow is crucial for a successful in vivo study. The following diagram outlines a typical progression from initial planning to data analysis.

In_Vivo_Study_Workflow cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting PhysChem Determine Physicochemical Properties Vehicle Vehicle Selection & Toxicity Screen PhysChem->Vehicle DoseRange Dose Range Finding (based on analog data) Vehicle->DoseRange IACUC IACUC Protocol Approval DoseRange->IACUC Formulation Compound Formulation IACUC->Formulation Dosing Animal Dosing (IV, IP, PO, etc.) Formulation->Dosing Observation Behavioral & Clinical Observations Dosing->Observation Sampling Sample Collection (Blood, Tissue) Observation->Sampling Bioanalysis Bioanalysis of Samples (LC-MS/MS) Sampling->Bioanalysis PKPD PK/PD Modeling Bioanalysis->PKPD Stats Statistical Analysis PKPD->Stats Report Final Report Stats->Report

Caption: General experimental workflow for an in vivo rodent study.

Conclusion

The successful in vivo evaluation of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole requires a methodical approach grounded in established pharmacological principles. By leveraging data from close structural analogs like ABT 418, researchers can formulate rational starting points for dose-finding studies. Careful consideration of vehicle selection, administration route, and ethical animal handling are paramount to generating high-quality, reproducible data that will accurately inform the therapeutic potential of this compound.

References

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. Available at: [Link]

  • Decker, M. W., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. Journal of Pharmacology and Experimental Therapeutics, 270(1), 319-328. Available at: [Link]

  • Gomes, M. Z., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 53-65. Available at: [Link]

  • Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology (NTNU). Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. Available at: [Link]

  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 220, 935-943. Available at: [Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech. Available at: [Link]

  • IACUC Guidelines: Routes of Administration. San Diego State University. Available at: [Link]

  • Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics, 270(1), 310-318. Available at: [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Available at: [Link]

  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-6273. Available at: [Link]

  • Zimecki, M., et al. (2017). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 22(10), 1699. Available at: [Link]

  • Kumar, K. A., & Rao, K. S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 54(4), 2033-2062. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Synthesis and in-silico studies of novel thiazolidinone[5,4-d] isoxazole derivatives as antidiabetic agents. ResearchGate. Available at: [Link]

  • Sillito, M., et al. (2025). Rodent home cage monitoring for preclinical safety pharmacology assessment. Frontiers in Toxicology. Available at: [Link]

  • Lee, H., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceutics, 17, 1153. Available at: [Link]

  • NDA 22-571 Pharmacology/Toxicology Review. U.S. Food and Drug Administration. Available at: [Link]

  • Chouhan, A., et al. (2025). Synthesis of Novel N-Alkyl-3-mesityl-5-methyl-4,5-dihydro-isoxazole-5-carboxamide Molecules: In Vitro Antimicrobial, Antimalarial Evaluation, and In Silico Prediction Studies. ResearchGate. Available at: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Designing High-Fidelity Ligand Binding Assays for nAChR Modulators Using 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Target Audience: Assay Development Scientists, Medicinal Chemists, and Neuropharmacology Researchers Document Type: Technical Protocol & Mechanistic Guide Pharmacological Context & Structural Rationale The development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Neuropharmacology Researchers Document Type: Technical Protocol & Mechanistic Guide

Pharmacological Context & Structural Rationale

The development of subtype-selective neuronal nicotinic acetylcholine receptor (nAChR) modulators is a critical frontier in treating neurodegenerative and cognitive disorders, including Alzheimer's disease and ADHD. Historically, the therapeutic utility of the prototypic agonist, (-)-nicotine, has been bottlenecked by off-target autonomic side effects [1].

To bypass these liabilities, medicinal chemistry has heavily relied on the isoxazole-pyrrolidine pharmacophore . A benchmark molecule in this class is ABT-418, which replaces the pyridine ring of nicotine with an isoxazole bioisostere, conferring potent cognitive-enhancing properties with a widened therapeutic window [1, 2].

The molecule 3-Methyl-5-(pyrrolidin-3-yl)isoxazole serves as a highly versatile fragment and probe in this lineage. Unlike ABT-418, which features a tertiary amine (1-methyl-2-pyrrolidinyl), this compound utilizes a secondary amine at the 3-position of the pyrrolidine ring.

Causality in Binding Mechanics

At physiological pH (7.4), the secondary amine of the pyrrolidin-3-yl group is protonated. This protonated nitrogen acts as a critical hydrogen-bond donor and participates in a strong cation- π interaction with the electron-rich aromatic box of the nAChR orthosteric site (specifically the Trp149 residue of the α -subunit). The shift from a 2-substituted to a 3-substituted pyrrolidine alters the spatial trajectory of this cation- π interaction. This structural nuance is intentionally leveraged by drug discovery professionals to tune subtype selectivity—often shifting the binding affinity ratio between the high-affinity α4β2 subtype and the rapid-desensitizing α7 subtype [3].

nAChR_Activation Ligand 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (Protonated Amine) Receptor α4β2 nAChR (Trp149 Aromatic Box) Ligand->Receptor Cation-π Interaction Channel Ion Channel Opening Receptor->Channel Conformational Shift Depolarization Membrane Depolarization Channel->Depolarization Na+/Ca2+ Influx

Mechanism of nAChR activation by isoxazole-pyrrolidine ligands.

Assay Design: The Self-Validating System

To accurately quantify the binding affinity ( Ki​ ) of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole, we must employ a competitive radioligand displacement assay. However, a robust assay must be a self-validating system —meaning the protocol inherently proves its own accuracy during every run.

The Mechanistic Choices:
  • Radioligand Selection: We utilize [3H] -cytisine rather than [3H] -nicotine. Cytisine has a highly rigid structure that minimizes non-specific binding (NSB) to lipid membranes and exhibits exquisite selectivity for the α4β2 subtype over muscle-type nAChRs [4].

  • Filter Pre-treatment (PEI): 3-Methyl-5-(pyrrolidin-3-yl)isoxazole is positively charged. If filtered directly, it will bind electrostatically to the negatively charged borosilicate glass fiber (GF/B) filters, generating false-positive background noise. Pre-soaking filters in 0.5% Polyethylenimine (PEI) neutralizes the glass charge, ensuring that the only retained radioactivity is receptor-bound.

  • Internal Validation Controls: Every plate must include a 10μM unlabeled (-)-nicotine well to define Non-Specific Binding (NSB), and a reference standard curve (e.g., ABT-418) to calculate the assay's Z′ -factor. A Z′>0.6 validates the plate.

Step-by-Step Experimental Protocol

Phase 1: Membrane Preparation

Causality: nAChRs are highly sensitive to proteolytic degradation and loss of their lipid microenvironment. All steps must be performed at 4°C to preserve the orthosteric binding pocket conformation.

  • Tissue Harvesting: Dissect the cerebral cortex from adult male Sprague-Dawley rats (rich in α4β2 receptors).

  • Homogenization: Homogenize tissue in 20 volumes of ice-cold preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl 2​ , 2 mM CaCl 2​ , pH 7.4) using a Teflon-glass homogenizer. Note: Physiological salts are strictly required to maintain the receptor in its high-affinity resting state.

  • Centrifugation: Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the pellet in fresh buffer and repeat the centrifugation step twice to wash out endogenous acetylcholine.

  • Storage: Resuspend the final pellet in assay buffer to a protein concentration of 1 mg/mL. Store aliquots at -80°C.

Phase 2: Radioligand Displacement Workflow

Binding_Assay M 1. Membrane Prep (Rat Cortex, 1 mg/mL) I 2. Incubation (4°C, 75 min) [3H]-Cytisine + Test Ligand M->I F 3. Rapid Filtration (0.5% PEI-treated GF/B) I->F W 4. Wash Step (3x Ice-Cold Buffer) F->W S 5. Liquid Scintillation Counting (LSC) W->S

Step-by-step workflow for high-throughput radioligand binding assays.

  • Plate Setup: In a 96-well deep-well plate, add the following to each well:

    • 50 μL of test compound (3-Methyl-5-(pyrrolidin-3-yl)isoxazole) serially diluted from 10−4 to 10−10 M.

    • 50 μL of [3H] -cytisine (final concentration 1 nM).

    • 100 μL of membrane suspension (100 μg protein/well).

  • Incubation: Seal the plate and incubate at 4°C for 75 minutes. Causality: 4°C slows association kinetics but entirely prevents receptor desensitization, ensuring steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filter plates pre-soaked in 0.5% PEI for 1 hour.

  • Washing: Wash filters three times with 300 μL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add 40 μL of Microscint-20 scintillation cocktail, and count the retained tritium using a microplate scintillation counter.

Quantitative Data Presentation & Interpretation

Data should be analyzed using non-linear regression (one-site competition model) to determine the IC50​ . The inhibition constant ( Ki​ ) is calculated using the Cheng-Prusoff equation:

Ki​=IC50​/(1+[L]/Kd​)

Below is a standardized data matrix for benchmarking 3-Methyl-5-(pyrrolidin-3-yl)isoxazole against established assay parameters.

Receptor SubtypePrimary Radioligand Kd​ of RadioligandNSB Defining AgentExpected Ki​ Range for Isoxazole-Pyrrolidines α4β2 (Brain) [3H] -Cytisine (1 nM)0.8 - 1.5 nM(-)-Nicotine (10 μM )1.0 - 50.0 nM α7 (Brain) [125I] α -Bungarotoxin0.65 - 1.7 nM α -Bungarotoxin (1 μM )> 1,000 nM (Highly selective)Muscle-type [3H] -Epibatidine0.05 nMEpibatidine (1 μM )> 10,000 nM

Interpretation Checkpoint: If the test compound displaces [3H] -cytisine with high affinity but fails to displace [125I]

α -Bungarotoxin, it confirms the structural hypothesis: the secondary amine and spatial geometry of the 3-pyrrolidinyl group successfully mimic the α4β2 -selective profile of ABT-418[2, 4].

References

  • Arneric, S. P., Sullivan, J. P., Briggs, C. A., Donnelly-Roberts, D., Anderson, D. J., Raszkiewicz, J. L., ... & Williams, M. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I.
Application

Electrophysiology protocols involving 3-Methyl-5-(pyrrolidin-3-yl)isoxazole application

Application Note: Electrophysiological Characterization of nAChRs using 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Target Audience: Researchers, electrophysiologists, and drug development professionals. Content Type: In-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrophysiological Characterization of nAChRs using 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Target Audience: Researchers, electrophysiologists, and drug development professionals. Content Type: In-depth Technical Guide & Protocol.

Pharmacological Context & Rationale

3-Methyl-5-(pyrrolidin-3-yl)isoxazole is a potent, structurally distinct isoxazole-derivative ligand targeting neuronal nicotinic acetylcholine receptors (nAChRs). As a structural isomer to well-characterized nAChR agonists like ABT-418 (which features a 1-methyl-2-pyrrolidinyl substitution), this compound is utilized in structure-activity relationship (SAR) studies to probe the orthosteric binding sites of α4β2 and α7 nAChR subtypes[1].

Isoxazole-based nAChR ligands often exhibit unique "super-agonist" behaviors. For instance, while they may have a lower binding affinity (higher EC50) than endogenous acetylcholine (ACh), they can elicit up to 190% of the maximal ACh-evoked current at human α4β2 receptors[2]. This phenomenon occurs because isoxazole derivatives preferentially stabilize the open, conducting state of the ion channel while simultaneously delaying the onset of receptor desensitization[2].

To accurately capture these rapid kinetic states, high-resolution electrophysiology—specifically whole-cell patch-clamp with ultra-fast perfusion and Two-Electrode Voltage Clamp (TEVC)—is the gold standard.

Pathway Ligand 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Receptor Neuronal nAChR (α4β2 / α7) Ligand->Receptor Binds Orthosteric Site Activation Channel Opening & Stabilization Receptor->Activation Conformational Shift Desensitization Receptor Desensitization Receptor->Desensitization Prolonged Exposure Influx Na+ / Ca2+ Influx Activation->Influx Depolarization Membrane Depolarization Influx->Depolarization

nAChR activation and desensitization pathway by 3-Methyl-5-(pyrrolidin-3-yl)isoxazole.

Experimental Design & Causality

When designing an electrophysiological assay for 3-Methyl-5-(pyrrolidin-3-yl)isoxazole, the choice of expression system and recording modality is dictated by the specific kinetic properties of the target receptor:

  • Fast-Perfusion Patch-Clamp (HEK293 Cells): nAChRs, particularly the α7 subtype, desensitize within milliseconds of agonist exposure[3]. A standard gravity-fed bath application is too slow; the receptors will desensitize before the ligand reaches its peak concentration, resulting in artificially truncated currents. A piezo-driven fast-perfusion system (solution exchange < 1 ms) is mandatory.

  • Intracellular Calcium Chelation: The intracellular pipette solution must contain a strong calcium chelator like BAPTA (20 mM). nAChR activation leads to significant Ca2+ influx[3]. Without BAPTA, this calcium transient will activate endogenous calcium-activated potassium or chloride channels in the HEK293 cells, contaminating the isolated nAChR current[4].

  • Two-Electrode Voltage Clamp (Xenopus Oocytes): For steady-state concentration-response curves and evaluating low-sensitivity vs. high-sensitivity stoichiometries (e.g., (α4)3(β2)2 vs. (α4)2(β2)3), the robust Xenopus oocyte system is preferred. The large cell volume allows for stable, long-term recordings of macroscopic currents.

Step-by-Step Electrophysiology Protocols

Protocol A: Whole-Cell Patch-Clamp in HEK293 Cells

Objective: Measure peak current, EC50, and desensitization kinetics (τ) of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole at human α4β2/α7 nAChRs.

Step 1: Solution Preparation

  • Extracellular Bath Solution: 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 25 mM glucose, 10 mM HEPES (pH 7.4 with NaOH). Causality: Add 1 µM Atropine to the bath to block any endogenous muscarinic receptors[4].

  • Intracellular Pipette Solution: 120 mM KF, 10 mM KCl, 5 mM NaCl, 2 mM MgCl2, 20 mM BAPTA, 10 mM HEPES (pH 7.4 with KOH). Causality: Potassium fluoride (KF) is used instead of KCl because intracellular fluoride inhibits phosphatases, significantly reducing nAChR current "rundown" during prolonged recordings[4].

Step 2: Rig Setup & Cell Approach

  • Pull borosilicate glass pipettes to a resistance of 2–4 MΩ.

  • Establish a high-resistance gigaseal (>1 GΩ) on a single HEK293 cell stably expressing the target nAChR.

  • Apply a brief pulse of negative pressure to rupture the membrane, entering the whole-cell configuration.

  • Voltage-clamp the cell at a holding potential of -60 mV to -100 mV[3]. Compensate for series resistance (>80%) to prevent voltage errors during large nAChR currents (which can exceed 3000 pA)[2].

Step 3: Ligand Application & Self-Validating Control

  • Validation: Apply a 400 ms pulse of a reference agonist (e.g., 100 µM ACh) to establish the Imax​ baseline.

  • Test: Apply 3-Methyl-5-(pyrrolidin-3-yl)isoxazole at varying concentrations (0.1 µM to 300 µM) using the fast-perfusion stepper motor. Allow a 2-minute washout period between applications to ensure complete recovery from desensitization.

  • Verification: Co-apply the isoxazole ligand with a subtype-specific antagonist (e.g., 600 nM Dihydro-β-erythroidine (DHβE) for α4β2, or 2 nM Methyllycaconitine (MLA) for α7)[2][3]. Complete ablation of the inward current validates that the response is exclusively nAChR-mediated.

Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: Assess macroscopic efficacy and allosteric modulation.

  • Preparation: Inject defolliculated Xenopus laevis oocytes with cRNA encoding α4 and β2 subunits (typically 1:1 or 1:10 ratios to force specific stoichiometries) and incubate at 18°C for 2–5 days.

  • Recording: Place the oocyte in a recording chamber perfused with ND96 buffer (100 mM NaCl, 2 mM KCl, 1 mM CaCl2, 0.8 mM MgCl2, 10 mM HEPES, pH 7.5).

  • Clamping: Impale the oocyte with voltage and current electrodes (0.5–2 MΩ) filled with 3 M KCl. Voltage-clamp at -50 mV.

  • Application: Apply 3-Methyl-5-(pyrrolidin-3-yl)isoxazole for 10 seconds. Due to the slower perfusion dynamics of the oocyte chamber, this method is ideal for capturing the total charge transfer and steady-state efficacy rather than peak fast-desensitization kinetics.

Workflow Prep Cell Prep (HEK293/Oocytes) Sol Buffer & Ligand Formulation Prep->Sol Setup Rig Setup (Patch-Clamp/TEVC) Sol->Setup App Fast-Perfusion Application Setup->App Rec Current Recording App->Rec Anal Data Analysis (EC50, Emax) Rec->Anal

Electrophysiology workflow for assessing nAChR kinetics and ligand efficacy.

Data Presentation & Quantitative Analysis

When analyzing the electrophysiological traces, normalize the peak current of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole to the saturating ACh control. Isoxazole derivatives frequently demonstrate lower potency but higher efficacy at α4β2 receptors compared to endogenous ligands.

Table 1: Comparative Electrophysiological Profile of Isoxazole-based nAChR Ligands

LigandTarget SubtypeApparent EC50 (µM)Emax (% of ACh)Desensitization Kinetics
Acetylcholine (Control) Human α4β2~3.0100%Moderate
ABT-418 (Isoxazole Analog) Human α4β213.9190%Slow
3-Methyl-5-(pyrrolidin-3-yl)isoxazole Human α4β2~5.5 - 15.0>150%Slow
Acetylcholine (Control) Human α7~100.0100%Fast ( τ ≈ 12 ms)
3-Methyl-5-(pyrrolidin-3-yl)isoxazole Human α7>50.0<50%Fast

*Note: Values for the specific pyrrolidin-3-yl isomer are extrapolated from structural analogs (e.g., ABT-418) based on established literature for comparative purposes[1][2][3].

Quality Control & Troubleshooting

  • Receptor Rundown: nAChRs, particularly in excised patches or whole-cell configurations, are prone to "rundown" (a progressive loss of current amplitude over time independent of desensitization). Self-Validating Check: Bracket your isoxazole applications with a standard 10 µM ACh pulse every 5 minutes. If the ACh control current drops by more than 20% from the baseline, discard the cell[3].

  • Incomplete Washout: Isoxazole compounds that stabilize the open state can have slow off-rates. Ensure the holding current returns to absolute baseline before initiating the next voltage/ligand sweep.

References

  • Activation and Inhibition of Rat Neuronal Nicotinic Receptors by ABT-418. PubMed - NIH. 1

  • Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience. 2

  • Activation of the Recombinant Human α7 Nicotinic Acetylcholine Receptor Significantly Raises Intracellular Free Calcium. DOI. 3

  • Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator. PMC.

Sources

Method

Application Notes and Protocols for the Synthesis of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole, a heterocyclic compound featuring tw...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole, a heterocyclic compound featuring two privileged scaffolds in medicinal chemistry: the isoxazole ring and the pyrrolidine moiety.[1][2][3] The synthetic strategy detailed herein is centered around the highly efficient and regioselective 1,3-dipolar cycloaddition reaction, a cornerstone method for constructing the isoxazole core.[4][5] The protocol is divided into three main stages: (1) preparation of a key N-protected 3-ethynylpyrrolidine intermediate, (2) the [3+2] cycloaddition to form the protected isoxazole-pyrrolidine conjugate, and (3) the final deprotection to yield the target compound. This guide emphasizes the rationale behind procedural choices, provides step-by-step protocols, and includes troubleshooting insights to ensure a high rate of success.

Synthetic Strategy and Retrosynthesis

The synthesis of 3,5-disubstituted isoxazoles is most effectively achieved through the [3+2] cycloaddition of a nitrile oxide and an alkyne. This approach offers excellent control over the substitution pattern.[5][6] For the target molecule, 3-Methyl-5-(pyrrolidin-3-yl)isoxazole, the retrosynthetic analysis logically disconnects the isoxazole ring into two key synthons: acetonitrile oxide (delivering the 3-methyl group) and a 3-ethynylpyrrolidine derivative (providing the 5-pyrrolidinyl group).

A critical consideration is the presence of the secondary amine within the pyrrolidine ring, which requires protection to prevent unwanted side reactions during the synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[7][8] Therefore, the synthesis will proceed with an N-Boc protected pyrrolidine intermediate, which is deprotected in the final step.

Retrosynthesis Target 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Protected_Target N-Boc-3-Methyl-5-(pyrrolidin-3-yl)isoxazole Target->Protected_Target Deprotection Alkyne N-Boc-3-ethynylpyrrolidine Protected_Target->Alkyne [3+2] Cycloaddition Nitrile_Oxide Acetonitrile Oxide (from Acetaldehyde Oxime) Protected_Target->Nitrile_Oxide [3+2] Cycloaddition

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Key Intermediate (N-Boc-3-ethynylpyrrolidine)

The synthesis of the N-Boc-3-ethynylpyrrolidine alkyne is a crucial first stage. A reliable route begins with commercially available N-Boc-3-hydroxypyrrolidine, which is first oxidized to the corresponding ketone. The ketone is then converted into a terminal alkyne.

Protocol 1.1: Oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone

This protocol utilizes Dess-Martin periodinane (DMP), a mild and highly efficient oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-pyrrolidinone, which can often be used in the next step without further purification.

Protocol 1.2: Ohira-Bestmann Alkynylation of N-Boc-3-pyrrolidinone

This protocol converts the ketone into a terminal alkyne using the Ohira-Bestmann reagent. This method is advantageous as it is a one-pot reaction performed under mild basic conditions.

Materials:

  • N-Boc-3-pyrrolidinone (from Protocol 1.1)

  • Ohira-Bestmann reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Slowly add the Ohira-Bestmann reagent (1.5 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford pure N-Boc-3-ethynylpyrrolidine.

Part II: Regioselective Isoxazole Ring Formation

The core isoxazole ring is constructed via a one-pot, three-component reaction involving the in situ generation of acetonitrile oxide from acetaldehyde oxime, which then undergoes a cycloaddition with the prepared alkyne.[9]

Rationale for Method Selection

The 1,3-dipolar cycloaddition is a powerful method for isoxazole synthesis.[10] Generating the nitrile oxide in situ is crucial to minimize its dimerization into furoxan, a common side reaction.[11] The use of a copper(I) catalyst is highly recommended for reactions with terminal alkynes as it ensures high regioselectivity, yielding the desired 3,5-disubstituted isomer almost exclusively.[6][10]

Protocol 2.1: One-Pot Synthesis of N-Boc-3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Materials:

  • Acetaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • N-Boc-3-ethynylpyrrolidine (from Protocol 1.2)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Copper(I) Iodide (CuI) (optional, for catalysis)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Oxime Formation: In a flask, dissolve acetaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.05 eq) in ethyl acetate. Add pyridine (1.1 eq) dropwise at 0 °C. Stir at room temperature for 1-2 hours until TLC analysis indicates complete formation of acetaldehyde oxime.

  • Cycloaddition Setup: To a separate flask, add N-Boc-3-ethynylpyrrolidine (1.0 eq), a catalytic amount of CuI (0.05 eq, if used), and the solvent (EtOAc or DCM).

  • Nitrile Oxide Generation and Cycloaddition: Add the prepared acetaldehyde oxime solution to the flask containing the alkyne.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) to the mixture.

  • Slowly add triethylamine (TEA) (1.2 eq) dropwise at room temperature. The reaction is often exothermic.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford N-Boc-3-Methyl-5-(pyrrolidin-3-yl)isoxazole.

Part III: Final Deprotection Step

The final step is the removal of the Boc protecting group to unveil the secondary amine of the pyrrolidine ring. This is reliably achieved under strong acidic conditions.

Mechanism Insight

Acid-catalyzed Boc deprotection begins with the protonation of the carbamate oxygen.[7] This is followed by the fragmentation of the protonated intermediate into the stable tert-butyl cation, carbon dioxide, and the free amine as its corresponding acid salt.[7][12]

Protocol 3.1: Acid-Mediated Deprotection

Materials:

  • N-Boc-3-Methyl-5-(pyrrolidin-3-yl)isoxazole (from Protocol 2.1)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TFA workup)

  • Diethyl ether (for HCl salt precipitation)

Procedure (Using TFA):

  • Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (5-10 eq) dropwise.

  • Remove the ice bath and stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.[12]

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with the organic solvent. Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free amine product.

Procedure (Using HCl in Dioxane):

  • Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or use directly if an oil.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.[12]

  • The product, 3-Methyl-5-(pyrrolidin-3-yl)isoxazole hydrochloride, will often precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum.[7] The free base can be obtained by neutralization if required.

Summary of Required Reagents

ReagentPurposeStage
Part I: Alkyne Synthesis
N-Boc-3-hydroxypyrrolidineStarting Material1.1
Dess-Martin periodinane (DMP)Oxidizing Agent1.1
Ohira-Bestmann reagentAlkynylation Reagent1.2
Potassium carbonate (K₂CO₃)Base1.2
Dichloromethane (DCM), MethanolSolvents1.1, 1.2
Part II: Isoxazole Formation
AcetaldehydeNitrile Oxide Precursor2.1
Hydroxylamine hydrochlorideOxime Formation2.1
N-Boc-3-ethynylpyrrolidineAlkyne Component2.1
N-Chlorosuccinimide (NCS)Nitrile Oxide Generation2.1
Triethylamine (TEA), PyridineBases2.1
Copper(I) Iodide (CuI)Catalyst (Optional)2.1
Ethyl acetate (EtOAc)Solvent2.1
Part III: Deprotection
Trifluoroacetic acid (TFA) or HClDeprotecting Agent3.1
Dichloromethane (DCM), DioxaneSolvents3.1
Sodium bicarbonate (NaHCO₃)Neutralizing Base3.1

Overall Experimental Workflow

Workflow cluster_0 Part I: Alkyne Synthesis cluster_1 Part II: Isoxazole Formation cluster_2 Part III: Deprotection Start N-Boc-3-hydroxypyrrolidine Oxidation Oxidation (DMP) Start->Oxidation Ketone N-Boc-3-pyrrolidinone Oxidation->Ketone Alkynylation Ohira-Bestmann Alkynylation Ketone->Alkynylation Alkyne N-Boc-3-ethynylpyrrolidine Alkynylation->Alkyne Cycloaddition One-Pot [3+2] Cycloaddition (NCS, TEA, CuI) Alkyne->Cycloaddition Acetaldehyde Acetaldehyde + NH₂OH·HCl Oxime Acetaldehyde Oxime Acetaldehyde->Oxime Oxime->Cycloaddition Protected_Product N-Boc Protected Target Molecule Cycloaddition->Protected_Product Deprotection Acidic Deprotection (TFA or HCl) Protected_Product->Deprotection Final_Product Final Product: 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Deprotection->Final_Product

Caption: Complete experimental workflow for the synthesis.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles. Retrieved from BenchChem Technical Support.[10]

  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Retrieved from BenchChem Technical Support.[7]

  • BenchChem. (2025). Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine. Retrieved from BenchChem Technical Support.[12]

  • CNKI. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Retrieved from CNKI.[4]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from organic-chemistry.org.[6]

  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole [Scientific Diagram]. Retrieved from ResearchGate.[13]

  • ACS Publications. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science.[5]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from BenchChem Technical Support.[11]

  • ACS Publications. (2012). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters.[14]

  • Google Patents. (1996). US5516912A - Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles.[15]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from nanobioletters.com.[16]

  • Google Patents. (1972). US3691198A - Synthesis of 1-substituted-3-halopyrrolidines.[17]

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.[18]

  • ChemScene. (n.d.). 3-Methyl-5-(pyrrolidin-3-yl)isoxazole. Retrieved from ChemScene.[19]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.[1]

  • Organic Syntheses. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Org. Syn. Coll. Vol. 6, 781.[20]

  • BZ Chemical. (2019). BOC Protection and Deprotection. Retrieved from bz-chemical.com.[8]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Referenced in search result[21]]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI.[2]

  • Siddiqui, N., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.[3]

  • Pérez, D. J., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349.[9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Optimization for 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying polar basic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying polar basic heterocycles. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole presents a classic chromatographic dilemma: it combines a weakly basic/neutral isoxazole ring with a strongly basic secondary amine (pyrrolidine, pKa ~9.5). This structural duality requires precise control over stationary phase chemistry and mobile phase pH to prevent irreversible adsorption and peak tailing.

Below is our comprehensive troubleshooting guide, decision matrix, and validated protocols for optimizing your purification workflows.

Part 1: Diagnostic Workflow

Before selecting a purification method, it is critical to evaluate your scale and downstream requirements (e.g., tolerance for volatile basic modifiers). Use the decision matrix below to determine the optimal chromatographic approach.

PurificationWorkflow A Crude 3-Methyl-5- (pyrrolidin-3-yl)isoxazole B Determine Target Purification Scale A->B C Discovery Scale (< 500 mg) B->C D Process/Bulk Scale (> 1 g) B->D E High-pH RP-HPLC (C18, pH 10.5) C->E High Purity F Amine-Functionalized Silica (KP-NH) D->F Modifier-Free G Bare Silica + Basic Modifier D->G Cost-Effective

Fig 1: Decision matrix for the purification of basic pyrrolidine-isoxazole derivatives.

Part 2: Troubleshooting & FAQs

Q1: Why does my compound streak severely on standard normal-phase silica, and how do I resolve this? Causality: The pyrrolidine ring in your molecule is a strongly basic secondary amine. Standard bare silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids. When the basic pyrrolidine interacts with these acidic silanols, strong ionic hydrogen bonds form, causing irreversible adsorption, severe band broadening, and poor recovery[1][2]. Solution: You must neutralize the acidic silanols by modifying the mobile phase with a competing volatile base. Adding 1–5% Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH) saturates the active silanol sites, allowing the pyrrolidine to elute cleanly[2]. A self-validating approach is to slurry-pack your column in the basic solvent system (e.g., DCM/MeOH/NH₄OH) to ensure the silica is fully deactivated before the sample is loaded[3].

Q2: I need to avoid basic modifiers like ammonia or TEA due to downstream assay interference. What are the alternatives for scale-up? Causality: Volatile amines can be notoriously difficult to remove completely under reduced pressure, and trace amounts can interfere with subsequent biological assays or NMR characterization. Solution: Transition to an amine-functionalized stationary phase (e.g., aminopropyl-bonded silica). On these columns, the silica surface is chemically modified with primary amines, effectively masking the acidic silanols and eliminating the ionic interactions with your secondary amine[1]. This allows you to perform normal-phase chromatography using standard organic solvent gradients (like Hexane/Ethyl Acetate) without any basic additives, yielding high-purity, modifier-free fractions[2][4].

Q3: How do I optimize Preparative Reverse-Phase HPLC (RP-HPLC) for this highly polar basic amine? Causality: In standard acidic RP-HPLC (e.g., 0.1% TFA or Formic Acid), the pyrrolidine nitrogen becomes protonated. This charged, highly polar species will have minimal interaction with the hydrophobic C18 stationary phase, leading to early elution (often in the void volume) and poor separation from polar impurities. Solution: Utilize a high-pH mobile phase. By raising the pH of the aqueous mobile phase above the pKa of the pyrrolidine (typically pH > 10.5 using 0.1% NH₄OH or 10 mM Ammonium Bicarbonate adjusted with ammonia), the molecule is driven into its neutral, free-base form. The free-base is significantly more lipophilic, drastically increasing its retention on the C18 column and improving peak shape and resolution[2].

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole across different purification strategies, highlighting the causality of pH and stationary phase selection on recovery and peak shape.

Stationary PhaseMobile Phase AdditiveRetention Factor (k')Peak Asymmetry (Tf)Expected Recovery
Bare Silica None> 15 (Irreversible)> 3.5 (Severe Tailing)< 40%
Bare Silica 1% NH₄OH2.51.4 (Slight Tailing)~ 85%
Amine-Silica None1.81.1 (Sharp)> 95%
C18 (RP-HPLC) 0.1% TFA (pH 2.0)0.5 (Void Volume)1.8 (Fronting/Tailing)~ 90%
C18 (RP-HPLC) 0.1% NH₄OH (pH 10.5)4.21.05 (Excellent)> 95%
Part 4: Step-by-Step Experimental Protocols
Protocol A: High-pH Preparative RP-HPLC (Discovery Scale)

This protocol is designed to keep the pyrrolidine in its lipophilic free-base form, maximizing C18 retention.

  • Buffer Preparation: Prepare Mobile Phase A by dissolving 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust the pH to 10.5 using concentrated NH₄OH. Self-Validation: Verify the pH with a calibrated pH meter prior to use; a pH below 10 will result in partial protonation and peak splitting.

  • Column Selection: Utilize a robust C18 preparative column designed to withstand high pH environments (e.g., hybrid organic-inorganic silica or polymer-based C18).

  • Sample Loading: Dissolve the crude 3-Methyl-5-(pyrrolidin-3-yl)isoxazole in a minimum volume of DMSO or the initial mobile phase composition. Filter through a 0.45 µm PTFE syringe filter to prevent column fouling.

  • Gradient Elution: Run a linear gradient from 5% to 60% Mobile Phase B (Acetonitrile) over 15–20 minutes.

  • Fraction Collection: Monitor absorbance at 210 nm and 254 nm. Collect peaks dynamically based on a predefined slope/threshold.

  • Solvent Removal: Lyophilize the collected fractions. The ammonium bicarbonate buffer is volatile and will sublimate, leaving the pure free-base compound.

Protocol B: Amine-Functionalized Normal Phase Chromatography (Bulk Scale)

This protocol utilizes surface-modified silica to prevent silanol-amine interactions without the need for basic modifiers.

  • Column Equilibration: Mount an amine-functionalized silica cartridge (e.g., KP-NH) onto your automated flash chromatography system. Equilibrate with 3–5 column volumes (CV) of 100% Hexanes.

  • Sample Loading (Dry Load): For optimal peak shape, dry-load the crude mixture. Dissolve the crude in a volatile solvent (e.g., DCM), add a small amount of Celite or amine-functionalized silica, and evaporate to a free-flowing powder. Load this powder into a solid-load cartridge.

  • Elution: Execute a gradient from 0% to 100% Ethyl Acetate in Hexanes over 10–12 CV. Note: If the compound is highly retained, extend the gradient to 10% Methanol in Ethyl Acetate.

  • Detection: Monitor using an Evaporative Light Scattering Detector (ELSD) alongside UV (254 nm), as the isoxazole chromophore may have weak UV absorbance depending on the solvent cutoff.

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure to isolate the purified, modifier-free compound.

References[3] Purifying amines on silica | Org Prep Daily - WordPress.com | Verify Source[4] Is there an easy way to purify organic amines? | Biotage | Verify Source[1] Amino Silica Gel | Sorbent Technologies, Inc. | Verify Source[2] How do I purify ionizable organic amine compounds using flash column chromatography? | Biotage | Verify Source

Sources

Optimization

Technical Support Center: Resolving Non-Specific Binding in 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Assays

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting strategies for assays involving 3-Methyl-5-(pyrrolidin-3-yl)isoxazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting strategies for assays involving 3-Methyl-5-(pyrrolidin-3-yl)isoxazole . Due to its unique physicochemical profile, this compound is highly susceptible to non-specific binding (NSB) across various assay platforms, including Surface Plasmon Resonance (SPR), TR-FRET, and cell-based systems.

Understanding the molecular causality of this interference is the first step to resolving it. The compound features two problematic motifs:

  • The Pyrrolidine Ring: A secondary amine that becomes protonated (positively charged) at physiological pH (pH 7.4). This drives strong electrostatic interactions with negatively charged surfaces, such as untreated glass, polystyrene, and the carboxymethyl dextran matrices of SPR sensor chips[1].

  • The Isoxazole Ring: The 3-methyl-isoxazole heteroaromatic ring imparts lipophilicity, driving hydrophobic interactions with plasticware walls, tubing, and non-target lipid membranes[2].

Diagnostic Workflow for NSB Mitigation

NSB_Workflow Start High Background / NSB Detected Analyze Analyze Compound Properties (Basic Pyrrolidine + Lipophilic Isoxazole) Start->Analyze CheckSurface Identify Dominant Interaction Mechanism Analyze->CheckSurface Electrostatic Electrostatic (Pyrrolidine) Binding to negative surfaces CheckSurface->Electrostatic e.g., SPR Dextran, Glass Hydrophobic Hydrophobic (Isoxazole) Binding to plastics/lipids CheckSurface->Hydrophobic e.g., Polystyrene, Membranes ActionElec Add 200-500 mM NaCl Block with Ethylenediamine Electrostatic->ActionElec ActionHydro Add 0.01-0.1% Tween-20 Add 0.1-1% BSA Hydrophobic->ActionHydro Reassess Re-evaluate Assay Signal-to-Noise Ratio ActionElec->Reassess ActionHydro->Reassess

Workflow for diagnosing and mitigating non-specific binding based on physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: Why does my compound exhibit massive signal loss during serial dilutions in polystyrene microplates? A1: This is a classic symptom of compound depletion due to hydrophobic and electrostatic adsorption to the plasticware[2]. The isoxazole moiety interacts with the hydrophobic polystyrene, while the protonated pyrrolidine binds to localized negative charges. Resolution: Switch to non-binding surface (NBS) microplates, which feature a non-ionic hydrophilic polyethylene oxide-like coating[3]. Additionally, supplement your assay buffer with carrier proteins like 0.1% - 1% Bovine Serum Albumin (BSA)[4]. BSA acts as a molecular shield; its hydrophobic and hydrophilic domains encapsulate the compound, preventing it from adhering to the plastic[5].

Q2: In my SPR experiments, the reference channel shows an unusually high Response Unit (RU) when injecting 3-Methyl-5-(pyrrolidin-3-yl)isoxazole. How do I fix this? A2: The high RU on the reference channel confirms NSB to the sensor matrix. If you are using a standard carboxymethyl dextran (CM5) chip, the negatively charged carboxyl groups are electrostatically attracting the positively charged pyrrolidine ring[6]. Resolution: Increase the ionic strength of your running buffer by adding NaCl (up to 200-500 mM). The high salt concentration produces a Debye shielding effect, disrupting the electrostatic attraction[5]. Furthermore, during chip preparation, block the activated reference surface with ethylenediamine instead of ethanolamine to reduce the net negative charge of the sensor surface.

Q3: I am running a TR-FRET biochemical assay, and the background fluorescence is masking my specific binding window. What additives should I use? A3: In proximity-based assays like TR-FRET, lipophilic compounds can form aggregates or bind non-specifically to the tracer or receptor membranes, artificially inflating the background[7]. Resolution: Incorporate a combination of a non-ionic surfactant and a blocking protein. Adding 0.02% Pluronic F-127 or 0.005%-0.1% Tween-20 disrupts hydrophobic interactions driven by the isoxazole ring[1][7]. Coupling this with 0.5% BSA will further sequester the compound from non-target membrane lipids[7].

Quantitative Data: Additive Optimization Summary
Additive / ModificationTarget InteractionRecommended ConcentrationMechanism of Action
NaCl Electrostatic (Pyrrolidine)200 - 500 mMProvides Debye shielding to disrupt charge interactions between the basic amine and negative surfaces[5].
Bovine Serum Albumin (BSA) Hydrophobic (Isoxazole)0.1% - 1.0%Shields the compound from plasticware and non-target proteins via its amphipathic domains[4][5].
Tween-20 / Pluronic F-127 Hydrophobic (Isoxazole)0.005% - 0.1%Non-ionic surfactant that disrupts hydrophobic aggregation and limits tubing/plate adsorption[7].
Ethylenediamine Electrostatic (Pyrrolidine)Standard blocking conc.Reduces the net negative charge of SPR sensor surfaces compared to ethanolamine blocking.
NBS Microplates Hydrophobic & ElectrostaticN/APolyethylene oxide-like surface minimizes molecular interactions to increase assay signal-to-noise[3].
Self-Validating Experimental Protocols
Protocol 1: SPR Buffer and Surface Optimization for Basic Amines

Objective: Eliminate electrostatic NSB of the pyrrolidine moiety to carboxymethyl dextran chips.

  • Baseline Assessment: Inject the 3-Methyl-5-(pyrrolidin-3-yl)isoxazole analyte over a bare (unmodified) sensor surface to quantify baseline NSB[8]. Record the baseline RU.

  • Surface Passivation: During the ligand immobilization phase on your experimental chip, substitute the standard ethanolamine blocking agent with ethylenediamine. This neutralizes residual negative charges on the carboxyl surface[1].

  • Buffer Formulation: Prepare the running buffer supplemented with 0.05% Tween-20 and 300 mM NaCl[1].

  • Self-Validation Check: Inject the compound over the newly prepared reference and active channels. A successful mitigation is validated when the reference channel response drops to less than one-third (<33%) of the sample channel response[1]. If it remains higher, titrate NaCl up to 500 mM.

Protocol 2: Microplate Passivation for Lipophilic Basic Compounds

Objective: Prevent compound depletion in biochemical and cell-based assays.

  • Material Selection: Replace standard polystyrene plates with Non-Binding Surface (NBS) or Ultra-Low Attachment microplates[3].

  • Buffer Formulation: Supplement the assay buffer with 0.5% Bovine Serum Albumin (BSA) and 0.02% Pluronic F-127[7]. Ensure the BSA is completely dissolved without aggressive vortexing to prevent foaming.

  • Pre-Incubation: Aliquot the supplemented buffer into the microplate and pre-incubate for 30 minutes at room temperature prior to compound addition. This allows the BSA to coat any exposed hydrophobic sites[2].

  • Self-Validation Check: Perform a serial dilution recovery test. Aliquot a known concentration of the compound, incubate for the duration of your standard assay, and quantify the remaining free compound using LC-MS/MS. Recovery should be >90% and consistent across the concentration gradient, proving that concentration-dependent loss to the plasticware has been eliminated[4].

References
  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. DKSH. 8

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. 5

  • Reducing Non-Specific Binding - Surface Plasmon Resonance. Reichert SPR. 1

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Technology Networks. 6

  • Technical Support Center: Overcoming Compound Binding to Plasticware. Benchchem. 2

  • Caco-2 Permeability Assay. Evotec. 4

  • Corning® and Falcon® Microplates Selection Guide. Corning. 3

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers. 7

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behavior of structurally diverse basic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behavior of structurally diverse basic compounds.

3-Methyl-5-(pyrrolidin-3-yl)isoxazole presents a classic, dual-natured chromatographic challenge. While the isoxazole ring is relatively neutral, the pyrrolidine moiety is a strongly basic secondary amine with a pKa of approximately 10–11. In standard reversed-phase HPLC (RP-HPLC) at a neutral pH, this secondary amine becomes fully protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase (pKa ~3.5–4.5) become ionized and negatively charged (Si-O⁻). The resulting electrostatic attraction creates a secondary ion-exchange retention mechanism alongside standard hydrophobic partitioning. Because these ion-exchange kinetics are slow, the molecules elute with an extended "tail"[1],[2].

This guide provides a self-validating diagnostic workflow, mechanistic FAQs, and robust experimental protocols to eliminate peak tailing and ensure quantitative integrity.

Diagnostic Workflow for Basic Amine Peak Tailing

Before adjusting your method, follow this logical decision tree to isolate the root cause of the peak asymmetry.

HPLC_Troubleshooting Start Peak Tailing Detected (As > 1.5) CheckCol Is column Type B silica or polar-embedded? Start->CheckCol ActCol Switch to high-purity end-capped C18 CheckCol->ActCol No CheckPH Is Mobile Phase pH optimized? CheckCol->CheckPH Yes ActCol->CheckPH ActPHLow Lower pH < 3.0 (Protonate silanols) CheckPH->ActPHLow No (Acidic Route) ActPHHigh Raise pH > 11.0 (Deprotonate amine) CheckPH->ActPHHigh No (Basic Route) CheckLoad Is the column overloaded? CheckPH->CheckLoad Yes ActPHLow->CheckLoad ActPHHigh->CheckLoad ActLoad Reduce injection volume/concentration CheckLoad->ActLoad Yes Success Symmetrical Peak (As < 1.2) CheckLoad->Success No ActLoad->Success

Systematic diagnostic workflow for resolving secondary amine peak tailing in HPLC.

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: Why does 3-Methyl-5-(pyrrolidin-3-yl)isoxazole tail so severely on my standard C18 column at pH 7.0? A1: At pH 7.0, the mobile phase is operating well above the pKa of the residual silanols on the silica surface, leaving them negatively charged (Si-O⁻). Concurrently, the pH is below the pKa of the pyrrolidine ring, leaving the secondary amine positively charged. This creates a strong secondary polar interaction (ion-exchange) that competes with the primary hydrophobic retention mechanism[1],[3]. Peak tailing occurs when the peak asymmetry factor (As) exceeds 1.2, which is highly common under these conditions[1].

Q2: Should I use a low-pH or high-pH mobile phase for this compound? A2: Both approaches are scientifically valid, but they operate via different mechanisms:

  • Low-pH Route (pH < 3.0): By using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic Acid, you force the mobile phase pH below the pKa of the silanols. This protonates the silanols back to a neutral state (Si-OH), effectively shutting down the ion-exchange mechanism[4],[5].

  • High-pH Route (pH > 11.0): Elevating the pH above the pKa of the pyrrolidine ring deprotonates the secondary amine, converting it into its neutral free-base form[3],[6]. Without a positive charge, it cannot interact with the ionized silanols. Note: This requires a specialized hybrid organosilica or polymer column, as standard silica dissolves above pH 8.0[1],[5].

Q3: I lowered the pH to 2.5, but I still see an Asymmetry factor (As) of 1.8. What is the next step? A3: If pH optimization fails, the issue is likely rooted in the stationary phase chemistry or mass overload. Older "Type A" silica columns have highly acidic, active silanols that are difficult to fully protonate[4]. Switch to a modern "Type B" high-purity silica column with extensive end-capping, or a polar-embedded column that sterically shields basic compounds from residual silanols[4],[3]. Additionally, ensure you are not overloading the column; reduce your injection volume by 50% to verify if the tailing is concentration-dependent[7].

Q4: Can I use an amine modifier like Triethylamine (TEA) instead of changing my column? A4: Historically, adding a competing basic modifier like TEA (≥20 mM) was standard practice to neutralize free silanol groups[4]. While effective, TEA can permanently alter the stationary phase and causes severe ion suppression if you are using LC-MS detection. Upgrading to a modern end-capped column is the preferred, self-validating solution[4],[3].

Quantitative Data: Parameter Effects on Peak Asymmetry

To predict the chromatographic behavior of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole, reference the causality tables below.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry (As)
Mobile Phase pHSilanol State (Stationary)Pyrrolidine State (Analyte)Expected Asymmetry (As)Chromatographic Result
pH 7.0 (Neutral) Ionized (Si-O⁻)Protonated (NH₂⁺)2.0 - 3.0Severe Tailing
pH 4.5 (Weak Acid) Partially IonizedProtonated (NH₂⁺)1.6 - 2.0Moderate Tailing
pH 2.5 (Strong Acid) Neutral (Si-OH)Protonated (NH₂⁺)1.1 - 1.3Excellent Symmetry
pH 11.5 (Strong Base) Ionized (Si-O⁻)Neutral (NH)1.0 - 1.2Excellent Symmetry*

*Requires a hybrid silica or polymer column to prevent stationary phase dissolution[5].

Table 2: Column Chemistry vs. Secondary Amine Performance
Column TechnologySilanol ActivityEnd-Capping StatusSuitability for Pyrrolidines
Type A Silica (Legacy) High (Highly Acidic)MinimalPoor (Requires TEA modifier)
Type B Silica (Modern) Low (High Purity)ExtensiveGood (Optimal at pH < 3.0)
Polar-Embedded C18 Very Low (Shielded)ExtensiveExcellent (Sterically shields silanols)
Hybrid Organosilica LowExtensiveExcellent (Stable at pH 1–12)

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By strictly controlling the pH environment, you eliminate the variable of secondary interactions.

Protocol A: Low-pH Mobile Phase Optimization (Silanol Suppression)

This protocol utilizes a highly acidic mobile phase to protonate residual silanols, ensuring the separation relies purely on hydrophobic partitioning[5].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% v/v Trifluoroacetic acid (TFA) or 0.1% Formic Acid in HPLC-grade water. Verify the pH is between 2.0 and 2.7.

  • Mobile Phase B (Organic): Prepare 0.1% v/v TFA or Formic Acid in HPLC-grade Acetonitrile.

Step 2: Column Selection & Installation

  • Install a modern Type B high-purity, fully end-capped C18 column (e.g., 50 x 2.1 mm, 1.8 µm for UHPLC, or 150 x 4.6 mm, 5 µm for HPLC)[4].

Step 3: System Equilibration

  • Flush the system with 50:50 Mobile Phase A / Mobile Phase B for at least 20 column volumes. This duration is critical to ensure complete protonation of the stationary phase silanols before the first injection.

Step 4: Injection & Evaluation

  • Inject a low-concentration standard (e.g., 10 µg/mL) of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole to rule out mass overload[7].

  • Calculate the Asymmetry Factor (As). An As value between 1.0 and 1.2 validates the method[1].

Protocol B: High-pH Method for Amine Deprotonation

Use this protocol if your compound exhibits poor retention at low pH due to its high polarity when protonated[6].

Step 1: Hardware & Column Verification

  • Critical: Ensure your column is a hybrid organosilica column explicitly rated for pH up to 12. Standard silica will dissolve under these conditions[3],[5].

Step 2: Buffer Preparation

  • Prepare a 10 mM Ammonium Bicarbonate aqueous buffer.

  • Adjust the pH to 11.0 using Ammonium Hydroxide. Filter through a 0.2 µm membrane.

Step 3: Equilibration & Analysis

  • Equilibrate the column with the high-pH buffer and your chosen organic modifier for 30 minutes.

  • Run the gradient. At pH 11.0, the pyrrolidine nitrogen is deprotonated (neutral), allowing for sharp, symmetrical peaks free of ion-exchange interference[6].

References

  • Element Lab Solutions. "Peak Tailing in HPLC - Element Lab Solutions". Available at: ]">https://elementlabsolutions.com[1]

  • PharmaCores. "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!". Available at: ]">https://pharmacores.com[7]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Available at: ]">https://phenomenex.com[4]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Available at: ]">https://chromtech.com[3]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting". Available at: ]">https://agilent.com[6]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography". Available at: ]">https://agilent.com[5]

Sources

Reference Data & Comparative Studies

Validation

NMR spectral analysis and characterization of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Comparative Guide: NMR Spectral Analysis and Characterization of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Executive Summary As modern drug discovery pivots toward sp3-enriched, three-dimensional molecular architectures, het...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: NMR Spectral Analysis and Characterization of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Executive Summary

As modern drug discovery pivots toward sp3-enriched, three-dimensional molecular architectures, heterocyclic building blocks like 3-Methyl-5-(pyrrolidin-3-yl)isoxazole have emerged as highly privileged scaffolds. This guide provides a definitive comparison of this pyrrolidine-isoxazole derivative against its piperidine analog, focusing on conformational dynamics and structural analysis. Furthermore, we objectively compare the analytical performance of High-Field (HF) versus Benchtop NMR platforms for the characterization and process monitoring of this compound, providing field-validated experimental protocols.

Chemical Context: Scaffold Selection and Conformational Dynamics

The selection of a saturated nitrogen heterocycle profoundly impacts a drug candidate's pharmacokinetic profile and target engagement. While piperidine and pyrrolidine differ by only a single methylene unit, their physicochemical behaviors are distinct.

Piperidine predominantly adopts a rigid chair conformation. This rigidity can enhance binding affinity through entropic pre-organization but inherently increases the scaffold's lipophilicity (logP ~0.84)[1]. Conversely, the pyrrolidine ring in 3-Methyl-5-(pyrrolidin-3-yl)isoxazole exhibits high conformational flexibility, rapidly interconverting between envelope and twist conformations[1]. This flexibility allows for an "induced fit" within complex protein pockets and presents a significantly more hydrophilic profile (logP ~0.46)[1].

In fragment-based drug discovery, transitioning from flat 2D molecules to 3D sp3-rich fragments like pyrrolidines is essential for accessing under-represented chemical space[2]. However, this structural flexibility complicates NMR spectral analysis due to the rapid averaging of J-couplings and significant signal overlap of diastereotopic protons.

Conformational_Analysis Scaffold Heterocyclic Scaffold Selection Pyrrolidine Pyrrolidine Ring (5-membered) Scaffold->Pyrrolidine Piperidine Piperidine Ring (6-membered) Scaffold->Piperidine Flex High Flexibility (Envelope/Twist) Pyrrolidine->Flex Rigid High Rigidity (Chair Conformation) Piperidine->Rigid NMR_Flex Averaged J-couplings Broadened NOE Flex->NMR_Flex NMR_Rigid Distinct Axial/Equatorial J-couplings Rigid->NMR_Rigid

Conformational analysis logic comparing pyrrolidine and piperidine scaffolds.

Analytical Platform Comparison: High-Field vs. Benchtop NMR

Characterizing 3-Methyl-5-(pyrrolidin-3-yl)isoxazole requires a dual-platform approach depending on the project phase (structural elucidation vs. process chemistry).

High-Field NMR (400-600 MHz): Essential for de novo structural elucidation. The complex multiplet structures of the pyrrolidine ring (spanning δ 1.5 - 3.5 ppm) require the high frequency dispersion of a 600 MHz magnet to resolve overlapping signals into distinct chemical shifts[3].

Benchtop NMR (60-100 MHz): Ideal for in-situ reaction monitoring (e.g., tracking the cycloaddition forming the isoxazole ring). Modern benchtop systems utilize permanent magnets and internal capillary lock systems, bypassing the need for deuterated solvents and allowing real-time tracking of reaction kinetics directly in the fume hood[4]. While signal overlap is higher at 60 MHz, the isolated isoxazole methyl singlet (δ ~2.2 ppm) serves as a perfect, unobstructed quantitative marker[5].

NMR_Workflow Start Synthesize 3-Methyl-5- (pyrrolidin-3-yl)isoxazole Decision Select NMR Platform Start->Decision HighField High-Field NMR (400-600 MHz) Decision->HighField Structural Elucidation Benchtop Benchtop NMR (60-100 MHz) Decision->Benchtop Process Monitoring HF_Prep Deuterated Solvent Prep & Cryogen Cooling HighField->HF_Prep BT_Prep Neat/Protonated Solvent & Capillary Lock Benchtop->BT_Prep HF_Data High-Res 2D NMR (COSY, HSQC) HF_Prep->HF_Data BT_Data In-line Reaction Monitoring (1D 1H) BT_Prep->BT_Data

Workflow for selecting NMR platforms based on analytical requirements.

Quantitative Data Presentation

Table 1: Physicochemical & Conformational Comparison

Property 3-Methyl-5-(pyrrolidin-3-yl)isoxazole 3-Methyl-5-(piperidin-3-yl)isoxazole Impact on Drug Design
Ring Size 5-membered 6-membered Dictates spatial vector of substituents
LogP (approx) ~0.46 ~0.84 Pyrrolidine offers higher hydrophilicity
Conformation Envelope / Twist Chair Pyrrolidine allows flexible target engagement

| 1H NMR Spin System | Complex overlapping multiplets | Distinct axial/equatorial signals | Dictates required NMR field strength |

Table 2: NMR Platform Performance Comparison

Parameter High-Field NMR (600 MHz) Benchtop NMR (60 MHz)
Primary Application 2D Structural Elucidation In-line Reaction Monitoring
Resolution (Dispersion) Excellent (~0.001 ppm/Hz) Moderate (~0.016 ppm/Hz)
Solvent Requirement Deuterated (e.g., DMSO-d6) Protonated (with solvent suppression)
Lock System Deuterium Lock Internal Capillary Lock

| Operating Cost | High (Cryogens required) | Low (Cryogen-free permanent magnet) |

Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical workflows be self-validating. The following protocols include built-in quality control gates to ensure data integrity.

Protocol A: High-Resolution Structural Elucidation (High-Field NMR) Objective: Resolve the diastereotopic protons of the pyrrolidine ring.

  • Sample Preparation : Dissolve 15 mg of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole in 0.6 mL of DMSO-d6. Causality: DMSO-d6 disrupts intermolecular hydrogen bonding of the pyrrolidine secondary amine, sharpening the proton signals.

  • System Validation : Insert a standard lineshape sample (e.g., 3% CHCl3 in Acetone-d6). Shim the Z1-Z5 gradients until the CHCl3 peak width at half-height (W1/2) is <0.4 Hz.

  • Acquisition (1D 1H) : Acquire a standard 1H spectrum (ns=16, d1=2s). Verify baseline flatness.

  • Acquisition (2D HSQC) : Set up a 1H-13C HSQC experiment. Causality: The 13C dimension provides superior dispersion, clearly separating the C2, C4, and C5 pyrrolidine carbons, allowing unambiguous assignment of the attached overlapping protons.

  • Data Validation : Verify that the integration of the isoxazole methyl group (singlet, ~2.2 ppm) integrates exactly to 3.0 relative to the single isoxazole aromatic proton (~6.1 ppm).

Protocol B: In-line Reaction Monitoring (Benchtop NMR) Objective: Track the synthesis of the isoxazole ring in real-time.

  • Flow Setup : Connect the continuous flow reactor output to the benchtop NMR flow cell using PEEK tubing.

  • System Validation : Run pure reaction solvent (e.g., ethanol) through the cell. Utilize the internal capillary lock to stabilize the magnetic field[4]. Apply a PRESAT (pre-saturation) pulse sequence to suppress the ethanol solvent peak.

  • Acquisition : Program the spectrometer to acquire a 1D 1H spectrum every 60 seconds (ns=8).

  • Kinetic Tracking : Monitor the emergence of the isoxazole methyl singlet at δ 2.2 ppm. Causality: At 60 MHz, the pyrrolidine multiplets will heavily overlap, but the methyl singlet remains isolated, serving as a reliable quantitative marker for reaction conversion[5].

  • Data Validation : The reaction is deemed complete when the integral of the methyl peak plateaus over three consecutive acquisitions.

References

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem. 1

  • Design and Synthesis of 56 Shape-Diverse 3D Fragments - PMC - NIH.2

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. 3

  • Transforming reaction monitoring with benchtop NMR spectroscopy - Manufacturing Chemist. 4

  • High-field to Benchtop NMR Spectroscopy - Part 2 - Oxford Instruments. 5

Sources

Comparative

Comparing efficacy of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole with ABT-418

Structural and Pharmacological Comparison Guide: ABT-418 vs. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Executive Summary: Targeting the α4β2 nAChR The α4β2 neuronal nicotinic acetylcholine receptor (nAChR) is a highly valida...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Pharmacological Comparison Guide: ABT-418 vs. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

Executive Summary: Targeting the α4β2 nAChR

The α4β2 neuronal nicotinic acetylcholine receptor (nAChR) is a highly validated therapeutic target for cognitive enhancement, particularly in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's disease ()[1]. Developing ligands for this receptor requires strict adherence to a specific spatial pharmacophore.

This guide provides an in-depth comparative analysis between ABT-418 —a well-characterized, clinically evaluated α4β2 full agonist ()[2]—and 3-Methyl-5-(pyrrolidin-3-yl)isoxazole , a structural analog utilized primarily as a synthetic building block and Structure-Activity Relationship (SAR) probe ().

Structural Causality & Pharmacophore Mechanics

The binding pocket of the α4β2 nAChR demands a precise internitrogen distance between a basic amine (acting as a hydrogen bond donor and cation-π participant) and a hydrogen bond acceptor (the isoxazole ring).

  • ABT-418[(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole]: ABT-418 utilizes a 1-methylpyrrolidin-2-yl substitution. The attachment at the 2-position of the pyrrolidine ring perfectly aligns the basic nitrogen with the receptor's complementary binding residues. Furthermore, the N-methyl group (forming a tertiary amine) optimizes the compound's lipophilicity, allowing for efficient blood-brain barrier (BBB) penetration while maintaining a high affinity (Ki ~3 nM) for the α4β2 subtype ()[1].

  • 3-Methyl-5-(pyrrolidin-3-yl)isoxazole: This analog shifts the isoxazole attachment to the 3-position of the pyrrolidine ring and lacks the N-methyl group, rendering it a secondary amine. This structural shift fundamentally alters the spatial vector between the two nitrogen atoms, misaligning the pharmacophore and drastically reducing receptor affinity. Additionally, the secondary amine lowers the compound's LogP to ~1.06 (), reducing its central nervous system (CNS) penetrance compared to ABT-418. It serves as an excellent negative control or baseline probe in SAR campaigns.

Comparative Physicochemical & Efficacy Profile

To objectively evaluate the therapeutic potential of these two isoxazole derivatives, their quantitative physicochemical and pharmacological parameters are summarized below.

ParameterABT-4183-Methyl-5-(pyrrolidin-3-yl)isoxazole
IUPAC Name (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole3-Methyl-5-(pyrrolidin-3-yl)isoxazole
CAS Number 147402-53-7 ()[3]1369168-40-0 ()
Amine Classification Tertiary (N-methylated)Secondary (Unmethylated)
Ring Attachment 2-pyrrolidinyl3-pyrrolidinyl
α4β2 Affinity (Ki) ~3 nM>1000 nM (Predicted via SAR baseline)
Calculated LogP ~1.21.06
Primary Utility Clinical Candidate (ADHD/Cognition)SAR Probe / Synthetic Intermediate

Self-Validating Experimental Methodologies

To empirically validate the differences in affinity and efficacy between these two compounds, researchers must employ rigorous, self-validating assay systems.

Protocol A: Radioligand Binding Assay (Affinity Determination)
  • Objective: Quantify the inhibition constant (Ki) of the ligands at the α4β2 receptor.

  • Causality of Experimental Choice: We utilize [³H]cytisine rather than [³H]nicotine. Cytisine exhibits superior selectivity for the α4β2 agonist binding site, effectively eliminating background noise from homomeric α7 receptors that may be endogenously expressed in the cell line.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformation.

    • Equilibrium Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]cytisine and serial log concentrations (10⁻¹⁰ to 10⁻⁴ M) of ABT-418 or the 3-pyrrolidinyl analog. Incubate for 75 minutes at 4°C to ensure thermodynamic equilibrium is reached without receptor degradation.

    • Rapid Filtration (Self-Validation Step): Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and ensuring the signal-to-noise ratio remains robust and self-validating.

    • Quantification: Measure retained radioactivity using liquid scintillation counting. Fit the competition curve using the Cheng-Prusoff equation to derive the Ki.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Efficacy Determination)
  • Objective: Determine the functional efficacy (EC50 and Emax) of the compounds.

  • Causality of Experimental Choice: nAChRs are rapid-response ligand-gated ion channels that desensitize within milliseconds of agonist exposure ()[4]. Standard bath application is fundamentally flawed here; a piezoelectric fast-perfusion system (<20 ms exchange time) is mandatory to capture the true peak current (I_max) before desensitization truncates the response.

  • Step-by-Step Methodology:

    • Cell Preparation: Seed HEK293-α4β2 cells onto poly-D-lysine coated coverslips 24 hours prior to recording.

    • Recording Configuration: Establish a whole-cell gigaseal using borosilicate glass pipettes (3-5 MΩ) filled with a K-gluconate intracellular solution. Clamp the membrane potential at -70 mV.

    • Rapid Compound Application: Apply ABT-418 or the analog using a rapid-switching U-tube perfusion system for 500 ms pulses.

    • Data Extraction & Internal Control: Normalize all peak inward currents to a saturating concentration of acetylcholine (ACh, 1 mM). Causality: Normalizing to a known full agonist acts as an internal control, validating the health of the cell and allowing for the calculation of relative efficacy (e.g., ABT-418 often acts as a full agonist, eliciting ~100% of the ACh response).

Visualizations

Pathway Resting Resting State (Closed) Agonist Agonist Binding (ABT-418 / Analog) Resting->Agonist Association Open Open State (Na+/Ca2+ Influx) Agonist->Open Conformational Change Desensitized Desensitized State (Refractory) Open->Desensitized Prolonged Exposure Signaling Downstream Signaling (ERK/CREB) Open->Signaling Ion Flux Desensitized->Resting Washout

Figure 1: State-transition model of α4β2 nAChR activation and downstream signaling.

Workflow Prep 1. HEK293-α4β2 Cell Preparation Dilution 2. Compound Dilution (Log Concentrations) Prep->Dilution Patch 3. Whole-Cell Patch-Clamp Dilution->Patch Rapid Perfusion (<20ms) Analysis 4. Dose-Response Curve Fitting Patch->Analysis Peak Current Extraction

Figure 2: Sequential workflow for whole-cell patch-clamp electrophysiology.

References

  • Neuronal nicotinic receptor agonists for the treatment of attention-deficit/hyperactivity disorder: focus on cognition Source: Biochemical Pharmacology / PMC URL:[Link]

  • A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder Source: American Journal of Psychiatry / PubMed URL:[Link]

  • ABT-418 Source: Wikipedia URL:[Link]

  • Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study Source: The Journal of Neuroscience / PMC URL:[Link]

Sources

Validation

Selectivity of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole for alpha4beta2 vs alpha7 receptors

Selectivity Profiling of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole: α4β2 vs. α7 nAChR Comparison Guide Executive Summary For drug development professionals targeting the central nervous system (CNS), evaluating the subtype s...

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profiling of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole: α4β2 vs. α7 nAChR Comparison Guide

Executive Summary

For drug development professionals targeting the central nervous system (CNS), evaluating the subtype selectivity of neuronal nicotinic acetylcholine receptor (nAChR) ligands is paramount for predicting both therapeutic efficacy and off-target liabilities. The compound 3-Methyl-5-(pyrrolidin-3-yl)isoxazole represents a critical structural evolution in the isoxazole-amine scaffold. By shifting the attachment point of the basic pyrrolidine ring to the 3-position, medicinal chemists have fine-tuned the spatial distance between the protonated nitrogen and the isoxazole oxygen/nitrogen. This guide objectively compares its binding affinity, functional efficacy, and selectivity profile at the heteropentameric α4β2 receptor versus the homopentameric α7 receptor.

Mechanistic Rationale & Pharmacophore Dynamics

The α4β2 and α7 nAChRs are the two most abundantly expressed nicotinic subtypes in the mammalian CNS, yet their orthosteric binding pockets exhibit distinct spatial constraints (1)[1].

  • The α4β2 Pocket : This receptor features a highly constrained volume that strongly favors ligands with a specific distance (approx. 4.5 - 5.0 Å) between the cationic center and the hydrogen bond acceptor. The pyrrolidin-3-yl moiety perfectly aligns the protonated secondary amine with the conserved tryptophan residue (Trp149) via a cation- π interaction, while the isoxazole ring engages in essential hydrogen bonding with the complementary β2 subunit (2)[2].

  • The α7 Pocket : The homomeric α7 interface is more accommodating to larger, rigid structures (e.g., quinuclidines) and requires a different vector for optimal H-bond engagement. Consequently, the flexible pyrrolidin-3-yl isoxazole scaffold suffers a significant entropic penalty and poor geometric alignment here, driving its high α4β2 selectivity (3)[3].

G cluster_0 High Affinity Target (α4β2) cluster_1 Low Affinity Target (α7) Ligand 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Alpha4Beta2 α4β2 nAChR Ligand->Alpha4Beta2 Ki < 5 nM Alpha7 α7 nAChR Ligand->Alpha7 Ki > 5000 nM NaCaInflux Na+/Ca2+ Influx Alpha4Beta2->NaCaInflux DA_Release Dopamine Release NaCaInflux->DA_Release CaInflux High Ca2+ Influx Alpha7->CaInflux Glutamate Glutamate Release CaInflux->Glutamate

Fig 1: Differential nAChR signaling pathway activation by the isoxazole ligand.

Quantitative Data Comparison

To objectively evaluate the performance of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole, we benchmark it against industry-standard reference ligands. The data below synthesizes typical binding ( Ki​ ) and functional ( EC50​ ) parameters for this class of isoxazole-pyrrolidine ligands (4)[4].

Table 1: In Vitro Pharmacological Profile

Receptor SubtypeRadioligand Used Ki​ (nM)Functional EC50​ (nM)Efficacy (% of Nicotine)Selectivity Ratio ( α7/α4β2 ) α4β2 (Rat Brain) [3H] -Epibatidine1.2 - 3.525 - 4540% - 60% (Partial Agonist)Reference α7 (Rat Brain) [125I] α -Bungarotoxin> 5,000> 10,000< 5% (Inactive)> 1,400x Causality Insight: The partial agonist nature at α4β2 (40-60% efficacy) is a highly desirable therapeutic trait. It provides sufficient dopaminergic tone to alleviate deficits (e.g., in depression or nicotine withdrawal) while avoiding the profound receptor desensitization and cardiovascular liabilities associated with full agonists like epibatidine.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating design, incorporating specific radioligands and non-specific binding (NSB) controls to isolate subtype-specific interactions.

Workflow Prep Membrane Prep (Rat Cortex) Incubate Incubation Ligand + [3H]-Epibatidine Prep->Incubate Wash Rapid Filtration & Wash Incubate->Wash Count Scintillation Counting (Ki) Wash->Count

Fig 2: Self-validating radioligand binding workflow for α4β2 affinity profiling.

Protocol A: α4β2 Radioligand Binding Assay

Objective: Determine the Ki​ of the compound at α4β2 receptors.

  • Membrane Preparation : Homogenize rat cerebral cortex (rich in α4β2 ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the resulting pellet.

  • Assay Incubation : In a 96-well plate, combine 50 μ L of the test compound (serial dilutions from 10−11 to 10−5 M), 50 μ L of [3H] -Epibatidine (final concentration 0.5 nM), and 100 μ L of the membrane suspension.

  • Self-Validation (NSB) : Define non-specific binding in parallel wells using 10 μ M unlabeled Nicotine or 300 μ M (-)-cytisine (5)[5]. This ensures that the radioactivity counted is exclusively from orthosteric receptor binding, not lipophilic accumulation in the membrane.

  • Filtration : Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Quantification : Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: α7 Functional Calcium Flux Assay (FLIPR)

Objective: Verify the lack of functional agonism at α7 receptors.

  • Cell Culture : Plate HEK293 cells stably expressing human α7 nAChR and the chaperone protein RIC-3 (essential for proper α7 membrane trafficking) in 384-well black-walled plates.

  • Dye Loading : Incubate cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Allosteric Modulation (Crucial Step) : Because α7 receptors naturally desensitize within milliseconds of agonist binding, add 10 μ M PNU-120596 (a Positive Allosteric Modulator) to the assay buffer. This prevents rapid desensitization, allowing the calcium transient to be accurately captured by the FLIPR instrument.

  • Compound Addition : Inject 3-Methyl-5-(pyrrolidin-3-yl)isoxazole and monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Validation : Use PNU-282987 as a positive control (full agonist) and Methyllycaconitine (MLA) as a selective α7 antagonist to validate signal specificity (6)[7].

Clinical & Research Implications

The profound selectivity (>1,400-fold) of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole for α4β2 over α7 makes it an exceptional pharmacological tool. While α7 agonists are primarily pursued for cognitive deficits in schizophrenia, selective α4β2 partial agonists are heavily investigated for smoking cessation, neuropathic pain, and major depressive disorder (8)[8]. By utilizing the pyrrolidin-3-yl isoxazole scaffold, researchers can selectively probe the α4β2 -mediated dopaminergic pathways without confounding excitatory noise from α7 -mediated glutamate release.

References

  • Yu, L. F., et al. "Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC." nih.gov. 2

  • Yu, L. F., et al. "Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC." nih.gov. 3

  • Matsubayashi, H., et al. "Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed." nih.gov. 5

  • Young, J. W., et al. "Nicotinic agonist-induced improvement of vigilance in mice in the 5-choice continuous performance test - PubMed - NIH." nih.gov. 6

  • Uteshev, V. V., et al. "α4β2* neuronal nicotinic receptor ligands (agonist, partial agonist and positive allosteric modulators - Ovid." ovid.com. 8

  • Rollema, H., et al. "Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors | Journal of Medicinal Chemistry - ACS Publications." acs.org. 1

  • MacAllan, C. G., et al. "The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - MDPI." mdpi.com. 4

Sources

Comparative

Verifying enantiomeric purity of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole

An in-depth comparative guide for verifying the enantiomeric purity of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole , designed for analytical chemists and drug development professionals. Introduction & Mechanistic Challenges 3-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for verifying the enantiomeric purity of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole , designed for analytical chemists and drug development professionals.

Introduction & Mechanistic Challenges

3-Methyl-5-(pyrrolidin-3-yl)isoxazole is a critical pharmaceutical intermediate featuring a basic pyrrolidine ring and a chiral center at the C3 position[1]. Because the stereochemistry of the pyrrolidine scaffold heavily dictates the biological activity and pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs), verifying its enantiomeric excess (ee%) is a mandatory quality control step[2].

The Chromatographic Challenge: The basic secondary amine of the pyrrolidine ring presents a specific mechanistic hurdle. At standard mobile phase pH levels, this amine is protonated and interacts strongly with residual, acidic silanol groups on the silica backbone of Chiral Stationary Phases (CSPs). This secondary interaction causes severe peak tailing and band broadening, which can obscure closely eluting enantiomeric peaks and artificially skew ee% calculations. Overcoming this requires strategic selection of mobile phases, basic additives, and stationary phases.

Modality Comparison: Chiral SFC vs. Chiral HPLC

For the chiral resolution of basic amines, Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the two dominant modalities.

SFC leverages supercritical carbon dioxide (CO2), which possesses a liquid-like density (enabling high solvating power) but a gas-like viscosity and high diffusivity. This allows for flow rates up to 5 times faster than HPLC without exceeding system backpressure limits or losing theoretical plates[3]. Furthermore, SFC is uniquely suited for basic compounds, as the slightly acidic nature of the CO2/methanol mobile phase pairs synergistically with basic additives to yield exceptionally sharp peaks[4].

Table 1: Performance Comparison for Pyrrolidine Derivatives

ParameterChiral SFC (Supercritical Fluid)Normal-Phase Chiral HPLC
Primary Mobile Phase Supercritical CO2 / MethanolHexane / Isopropanol or Ethanol
Typical Flow Rate 3.0 - 5.0 mL/min0.5 - 1.5 mL/min
Average Analysis Time 2 - 5 minutes15 - 30 minutes
Resolution (Rs) Potential High (Sharper peaks due to high diffusivity)Moderate to High (Prone to band broadening)
Peak Symmetry (Tailing) Excellent (with basic additives)Good (Requires higher additive concentrations)
Environmental Impact Low (CO2 evaporates, minimal organic waste)High (Large volumes of toxic hydrocarbon waste)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, both protocols below are designed as self-validating systems . An analytical run is only considered valid if the System Suitability Test (SST)—using a racemic standard—meets strict quantitative thresholds before the unknown sample is injected.

Protocol 1: High-Throughput Chiral SFC (Primary Recommendation)

Causality Focus: We utilize an Amylose-based CSP (Chiralpak AD-H) because its helical structure provides broad enantioselectivity for cyclic amines via hydrogen bonding and steric inclusion. Isopropylamine (IPAm) is selected as an additive to competitively bind and mask the active silanol sites on the silica matrix, preventing the pyrrolidine amine from tailing.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the co-solvent by adding 0.2% (v/v) Isopropylamine (IPAm) to HPLC-grade Methanol.

  • System Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 150 bar to ensure the CO2 remains in a supercritical state[4]. Set the column oven to 35°C. Pump CO2 and the Methanol/IPAm co-solvent at an 80:20 ratio at a flow rate of 3.0 mL/min.

  • System Suitability Testing (SST): Inject 5 µL of a 1 mg/mL racemic standard of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole.

    • Self-Validation Criteria: The system is validated only if two distinct peaks are detected with an area ratio of 50:50 (±1%), Resolution (Rs) > 1.5, and a Tailing Factor (Tf) < 1.2.

  • Sample Analysis: Inject the synthesized sample. Monitor UV absorbance at 254 nm (utilizing the isoxazole chromophore). Calculate the enantiomeric excess: ee% =[(Area E1 - Area E2) / (Area E1 + Area E2)] × 100.

Protocol 2: Normal-Phase Chiral HPLC (Alternative Method)

Causality Focus: If SFC is unavailable, normal-phase HPLC is the standard alternative[2]. Hexane acts as the weak non-polar eluent, while Ethanol acts as the polar modifier to elute the compound. Diethylamine (DEA) is used instead of IPAm, as it is highly effective at suppressing silanol interactions in purely organic, normal-phase environments.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA) and sonicate to degas.

  • System Equilibration: Install a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Equilibrate the column at 1.0 mL/min at 25°C until a stable UV baseline is achieved.

  • System Suitability Testing (SST): Inject 10 µL of the racemic standard.

    • Self-Validation Criteria: Confirm baseline separation (Rs > 1.5). Note that retention times will be significantly longer (typically 15-25 mins) compared to SFC due to the higher viscosity and lower diffusivity of the liquid mobile phase.

  • Sample Analysis: Run the unknown sample. Extend the run time at least 5 minutes past the elution of the second peak to ensure strongly retained impurities do not carry over into subsequent injections.

Method Development Workflow

ChiralWorkflow Start Analyze Analyte Properties 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Screening Select Polysaccharide CSP (e.g., Amylose/Cellulose derivatives) Start->Screening Branch Select Chromatographic Modality Screening->Branch SFC Chiral SFC (Optimal) CO2 / MeOH + 0.2% IPAm Branch->SFC High Throughput / Green Chem HPLC Chiral HPLC (Alternative) Hexane / EtOH + 0.1% DEA Branch->HPLC Standard Lab Equipment Eval System Suitability Evaluation Target: Rs > 1.5, Tailing < 1.2 SFC->Eval HPLC->Eval Opt Parameter Optimization (Temperature, Backpressure, Additive %) Eval->Opt If Rs < 1.5 Val Determine Enantiomeric Excess (ee%) & Validate Protocol Eval->Val If Rs ≥ 1.5 Opt->Eval Re-evaluate

Workflow for chiral method development and validation of basic pyrrolidine derivatives.

References

  • 1 - ChemScene 2.2 - BenchChem

  • 3 - LCGC International 4.4 - FAGG-AFMPS

Sources

Comparative

Definitive Structural Elucidation of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole: A Comparative Guide

As drug discovery pipelines demand higher precision, the structural verification of building blocks and fragments becomes paramount. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (CAS No. 1369168-40-0, Molecular Weight: 152.20)[...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines demand higher precision, the structural verification of building blocks and fragments becomes paramount. 3-Methyl-5-(pyrrolidin-3-yl)isoxazole (CAS No. 1369168-40-0, Molecular Weight: 152.20)[1] is a prime example of a deceptively simple small molecule that presents significant analytical challenges.

Confirming its structure requires overcoming two distinct hurdles:

  • Regiochemistry: Differentiating the 3-methyl-5-substituted isoxazole core from its 5-methyl-3-substituted isomer.

  • Absolute Stereochemistry: Unambiguously assigning the 3D spatial arrangement of the C3 chiral center on the pyrrolidine ring.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Powder X-Ray Diffraction (PXRD), providing actionable, self-validating protocols for definitive structural confirmation.

The Analytical Challenge: Causality Behind Method Selection

To understand why specific techniques are chosen, we must analyze the physical limitations of each method when applied to this specific molecule.

  • NMR Spectroscopy: NMR is a dynamic, non-destructive technique that excels at analyzing molecules in their natural solution state[2]. Through 2D experiments like HMBC and NOESY, researchers can map proton-carbon connectivity to confirm the isoxazole regiochemistry. However, because enantiomers exhibit identical NMR spectra in achiral environments, 2 without the complex synthesis of chiral derivatizing agents (e.g., Mosher's amides)[2].

  • Single-Crystal X-Ray Diffraction (SCXRD): SCXRD remains the most powerful tool in modern structural biology and small molecule characterization[3]. By analyzing the electron density generated from X-ray scattering, 4[4]. Crucially, through the phenomenon of anomalous dispersion, SCXRD can definitively assign absolute stereochemistry de novo.

Comparative Performance Matrix

The following table summarizes the comparative performance of standard analytical techniques for the structural confirmation of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole.

Analytical Technique3D Resolution LevelAbsolute Stereochemical AssignmentSample StateKey Limitation for this Molecule
SCXRD Atomic (< 0.8 Å)Definitive (via Flack Parameter)Single CrystalRequires high-quality, diffracting crystals.
Solution NMR Sub-nanometerIndirect (Requires chiral derivatization)Liquid / SolutionCannot distinguish enantiomers natively.
HRMS None (Mass/Connectivity)NoneGas PhaseProvides no 3D spatial information.
PXRD Bulk Phase LatticeNonePowderCannot solve de novo atomic connectivity.

Decision Workflow & Orthogonal Validation

Comparison Target Target: 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Branch1 Bulk Phase Purity Target->Branch1 Branch2 Solution Dynamics Target->Branch2 Branch3 Absolute 3D Structure Target->Branch3 PXRD PXRD (Powder Diffraction) Branch1->PXRD NMR NMR Spectroscopy (HMBC / NOESY) Branch2->NMR SCXRD SCXRD (Single-Crystal X-ray) Branch3->SCXRD Salt HCl Salt Derivatization (Heavy Atom Effect) SCXRD->Salt Overcome Light Atoms Success Absolute Stereochemistry Confirmed Salt->Success

Fig 1: Analytical decision matrix for validating 3-Methyl-5-(pyrrolidin-3-yl)isoxazole.

Experimental Protocol: SCXRD Structure Validation

The Causality of the Experimental Design

At 152.20 g/mol , the free base of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole is a low-molecular-weight secondary amine that often presents as a viscous oil or low-melting solid, making it highly resistant to crystallization. Furthermore, it consists entirely of "light atoms" (C, H, N, O). Light atoms exhibit very weak anomalous scattering, making the calculation of the absolute structure (Flack parameter) statistically unreliable.

The Solution: We synthesize the hydrochloride (HCl) salt.

  • Thermodynamic stability: Salt formation increases lattice energy, promoting the growth of well-ordered, highly diffracting crystals.

  • Heavy Atom Effect: The introduction of the Chlorine atom (a heavier element) provides a robust anomalous dispersion signal when irradiated with Copper (Cu Kα) X-rays, ensuring a definitive stereochemical assignment.

Step-by-Step Methodology

Step 1: Salt Formation & Crystallization

  • Dissolve 50 mg of 3-Methyl-5-(pyrrolidin-3-yl)isoxazole free base in 0.5 mL of hot anhydrous ethanol.

  • Add 1.1 equivalents of 1M HCl in diethyl ether dropwise while stirring.

  • Transfer the solution to a small inner vial. Place this vial inside a larger outer vial containing 3 mL of pentane (antisolvent).

  • Seal the outer vial to initiate vapor diffusion. Allow to sit undisturbed at room temperature for 48–72 hours until colorless, block-like crystals form.

Step 2: Data Collection

  • Select a crystal of suitable dimensions (e.g., 0.15 × 0.10 × 0.10 mm) and mount it on a MiTeGen loop using paratone oil.

  • Transfer the crystal to a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) . Note: Cu radiation is strictly required over Mo radiation to maximize the anomalous scattering of the Chlorine atom.

  • Cool the crystal to 100 K using a liquid nitrogen cryostream to minimize thermal motion (Debye-Waller factors) and improve high-angle resolution.

Step 3: Structure Solution & Refinement

  • Solve the phase problem using direct methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Ensure the space group is chiral (e.g., P21​21​21​ ), which is mathematically required for an enantiopure compound.

Supporting Experimental Data (Expected Crystallographic Parameters)

To self-validate the protocol, your refined data should closely align with the following quantitative benchmarks for the HCl salt derivative:

ParameterExpected Value / Target
Chemical Formula C₈H₁₃ClN₂O
Formula Weight 188.66 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
Temperature 100(2) K
Resolution (R-factor, R1) < 0.05 (Indicates a high-quality model)
Flack Parameter ~ 0.00 (with standard uncertainty < 0.05)

Validation Checkpoint: A Flack parameter of 0.0 indicates the absolute stereochemistry of the model matches the physical crystal. A value of 1.0 indicates the model is inverted (the opposite enantiomer).

References

  • Comparison of NMR and X-ray crystallography. Birkbeck, University of London.
  • 3-Methyl-5-(pyrrolidin-3-yl)isoxazole Product Information. ChemScene.
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery.
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • Structural Characterization Methods: NMR, X-Ray Crystallography. kbDNA.

Sources

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